4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXXEKIGMOEPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375034 | |
| Record name | 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212650-43-6 | |
| Record name | 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212650-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid
Introduction: A Key Chiral Building Block in Modern Drug Discovery
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, a chiral heterocyclic compound, has emerged as a pivotal building block in the synthesis of a wide array of biologically active molecules.[1][2] Its rigid morpholine scaffold, combined with the stereochemistry at the C3 position and the versatile Boc-protecting group, makes it an invaluable asset in the fields of medicinal chemistry and pharmaceutical development.[2] This guide provides a comprehensive technical overview of the analytical methodologies employed for the complete structural elucidation and stereochemical verification of this important synthetic intermediate.
The morpholine ring is a privileged scaffold in drug design, and the introduction of a carboxylic acid function and a chiral center at the 3-position allows for the creation of complex molecular architectures with specific three-dimensional orientations.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for selective deprotection under acidic conditions.[3] This unique combination of features has led to its use in the synthesis of novel therapeutics.[1]
This document will delve into the core analytical techniques required to confirm the identity, purity, and stereochemistry of this compound, providing both theoretical grounding and practical insights for researchers in the field.
Molecular Identity and Physicochemical Properties
A foundational aspect of any structural analysis is the confirmation of the molecule's fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₅ | [4][5] |
| Molecular Weight | 231.25 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| CAS Number (Racemate) | 212650-43-6 | [4] |
| CAS Number ((R)-enantiomer) | 869681-70-9 | [6][7] |
| CAS Number ((S)-enantiomer) | 783350-37-8 | [5] |
Spectroscopic Characterization: Unveiling the Molecular Framework
Spectroscopic techniques are indispensable for the unambiguous confirmation of the covalent structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. Based on the analysis of related N-substituted morpholine derivatives, the following proton chemical shifts can be predicted.[8][9]
-
Morpholine Ring Protons: The morpholine ring typically adopts a chair conformation, leading to distinct signals for the axial and equatorial protons.[8] The protons on the carbons adjacent to the electronegative oxygen atom (C2 and C6) are deshielded and resonate at a lower field compared to those adjacent to the nitrogen (C5). The proton at the chiral center (C3) will also have a characteristic chemical shift.
-
Boc Protecting Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region of the spectrum.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which can be concentration and solvent dependent.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| tert-butyl (Boc) | ~1.4 | s (9H) |
| Morpholine CH₂ (C5, C6) | 3.2 - 4.2 | m (4H) |
| Morpholine CH (C2) | 3.8 - 4.5 | m (2H) |
| Morpholine CH (C3) | ~4.0 | m (1H) |
| Carboxylic Acid OH | >10 | br s (1H) |
Note: These are predicted values based on similar structures. Actual values may vary depending on the solvent and other experimental conditions. A ¹H NMR spectrum of the closely related (S)-N-Boc-Morpholine-3-acetic acid is available and can serve as a useful reference.[10]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carboxylic acid and one for the carbamate of the Boc group.
-
Morpholine Ring Carbons: The carbons adjacent to the oxygen (C2 and C6) will be deshielded compared to the carbons adjacent to the nitrogen (C3 and C5).
-
Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic chemical shifts.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~175 |
| Boc C=O | ~155 |
| Boc Quaternary C | ~80 |
| Morpholine C-O (C2, C6) | ~67 |
| Morpholine C-N (C3, C5) | ~45-50 |
| Boc CH₃ | ~28 |
Note: These are predicted values based on known ranges for these functional groups.[11][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, using 2D NMR techniques like HSQC and HMBC.
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Characteristic IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad |
| C=O stretch | 1760 - 1690 | Strong | |
| Carbamate (Boc) | C=O stretch | ~1690 | Strong |
| C-N stretch | 1335 - 1250 | Medium | |
| C-H (alkane) | C-H stretch | 3000 - 2850 | Medium-Strong |
| C-O (ether) | C-O stretch | ~1100 | Strong |
The presence of a broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, while the strong carbonyl absorption around 1700 cm⁻¹ will likely be a composite of the carboxylic acid and carbamate carbonyl stretches.[13][14][15]
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern:
Under electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A common fragmentation pathway for Boc-protected amines involves the loss of the Boc group or its components.
-
Loss of isobutylene: [M+H - 56]⁺
-
Loss of the entire Boc group: [M+H - 100]⁺
These characteristic losses are diagnostic for the presence of the Boc protecting group.[16]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Stereochemical Analysis: Defining the 3D Architecture
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, confirming the enantiomeric purity of this compound is critical.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric excess (ee). The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Suitable Chiral Stationary Phases:
-
Macrocyclic Glycopeptide-based CSPs: Columns such as those based on teicoplanin (e.g., CHIROBIOTIC T) are effective for the separation of N-protected amino acids in reversed-phase mode.[17]
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., CHIRALPAK series) are also widely used for the enantiomeric resolution of a broad range of compounds, including N-Boc protected amines.[18][19]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column (e.g., CHIROBIOTIC T or CHIRALPAK IC).
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For reversed-phase separation on a CHIROBIOTIC T column, a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[18]
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a solution of the compound onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., ~210 nm).
-
Analysis: Determine the retention times of the two enantiomers and calculate the enantiomeric excess by comparing the peak areas.
Diagram: Chiral HPLC Separation Workflow
Caption: General workflow for chiral HPLC analysis.
Solid-State Structure: X-ray Crystallography
Synthesis Overview
A brief understanding of the synthesis of this compound provides context for potential impurities and side products. The synthesis typically involves the cyclization of an appropriately protected amino alcohol precursor.[21] For instance, starting from a chiral amino acid like serine, a series of transformations can be employed to construct the morpholine ring and introduce the Boc protecting group.[22]
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on a combination of powerful analytical techniques. NMR spectroscopy provides the primary evidence for the covalent framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers insights into the molecule's stability. Crucially, chiral HPLC is essential for the confirmation of its enantiomeric purity. While a definitive single-crystal X-ray structure is not publicly available, the solid-state conformation can be confidently predicted based on data from analogous compounds. This comprehensive analytical approach ensures the unambiguous identification and quality control of this vital chiral building block, thereby supporting its successful application in the synthesis of next-generation pharmaceuticals.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
- ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom).
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Iowa Research Online. (n.d.). CCDC 2359408: Experimental Crystal Structure Determination.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- PubChem. (n.d.). This compound.
- LibreTexts Chemistry. (2021). Table of Characteristic IR Absorptions.
- Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245.
- National Central University. (n.d.). CCDC 2176243: Experimental Crystal Structure Determination.
- PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
- Cenmed Enterprises. (n.d.). (S) 4 (Tert Butoxycarbonyl)Morpholine 3 Carboxylic Acid.
- Šatínský, D., Chrenková, L., & Solich, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(10), 2635–2655.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
- Jones, P. G., & Ahrens, B. (2000). Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide.
- LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Oomens, J., Polfer, N., & von Helden, G. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(10), 3629–3635.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
- CCDC. (n.d.). CCDC Publications.
- The GPM. (n.d.). Amino acid protecting groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline.
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An In-Depth Technical Guide to (S)-4-Boc-morpholine-3-carboxylic Acid: A Chiral Scaffold for Advanced Drug Discovery
Introduction: The Strategic Value of Constrained Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of molecules with high specificity, improved metabolic stability, and optimal pharmacokinetic profiles is paramount. Chiral heterocyclic scaffolds have emerged as a cornerstone in this endeavor, offering rigid three-dimensional structures that can precisely orient functional groups for optimal interaction with biological targets. Among these, (S)-4-Boc-morpholine-3-carboxylic acid, a constrained non-proteinogenic amino acid analogue, has garnered significant attention.
The morpholine ring is recognized as a "privileged scaffold" in drug design. Its inherent properties—including a weak basic nitrogen atom and a hydrogen-bond-accepting oxygen atom—contribute to improved aqueous solubility, metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. When functionalized with a carboxylic acid and constrained into a specific stereoisomer, as in (S)-4-Boc-morpholine-3-carboxylic acid, it becomes a powerful building block for constructing complex and biologically active molecules. This guide provides an in-depth analysis of its properties, a logical synthetic approach, and its critical applications for researchers and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 783350-37-8 | |
| Molecular Formula | C₁₀H₁₇NO₅ | |
| Molecular Weight | 231.25 g/mol | |
| IUPAC Name | (3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
| Appearance | White to off-white solid or powder | |
| Storage Conditions | Sealed in a dry, dark environment at room temperature or 2-8 °C | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)O |
GHS Hazard Statement Summary: According to available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
H302: Harmful if swallowed
Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Synthetic Strategy: A Logic-Driven Approach
While numerous proprietary methods exist for the synthesis of chiral morpholines, a robust and scalable synthesis of (S)-4-Boc-morpholine-3-carboxylic acid can be logically designed from commercially available chiral precursors. The following workflow is based on established and reliable organic transformations.
Causality Behind the Strategy: The core principle is to leverage a readily available chiral pool starting material to set the key stereocenter. Subsequent intramolecular cyclization is a highly efficient method for forming the heterocyclic ring, followed by standard protection of the secondary amine to yield the final, stable building block ready for further use.
Core Applications in Research and Development
The utility of (S)-4-Boc-morpholine-3-carboxylic acid stems from its dual identity as both a constrained amino acid and a functionalized heterocyclic scaffold.
Peptide Synthesis and Peptidomimetics
The Boc (tert-butyloxycarbonyl) group is a well-established acid-labile protecting group for amines, making the compound perfectly suited for solid-phase peptide synthesis (SPPS).
Field-Proven Insight: Incorporating this moiety into a peptide backbone serves a critical purpose: it introduces a rigid bend or turn. Unlike flexible glycine or alanine residues, the morpholine ring restricts the conformational freedom of the peptide chain. This is a key strategy used to:
-
Enhance Metabolic Stability: The non-natural backbone is resistant to cleavage by endogenous proteases.
-
Increase Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation that mimics a natural turn, binding affinity for the target receptor can be significantly improved.
-
Improve Bioavailability: The overall physicochemical properties of the peptide are modified, often leading to better solubility and membrane permeability.
Protocol: Standard Boc-SPPS Coupling
This protocol outlines the incorporation of (S)-4-Boc-morpholine-3-carboxylic acid into a growing peptide chain on a solid support (e.g., Merrifield resin).
-
Resin Preparation: Start with the N-terminal deprotected peptide-resin in a reaction vessel. Swell the resin in dichloromethane (DCM).
-
Deprotection (if necessary): If the resident N-terminal amino acid is Boc-protected, treat the resin with 30-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc group. Wash thoroughly with DCM, isopropanol, and then DCM again.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes. Wash again with DCM.
-
Activation and Coupling:
-
In a separate vessel, pre-dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.5-3 eq.) and a coupling agent such as HBTU (1.5-3 eq.) in N,N-dimethylformamide (DMF).
-
Add an activation base like DIPEA (3-6 eq.) to the solution.
-
Immediately add this activated solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.
Trustworthiness through Self-Validation: The Kaiser test at the end of the coupling step is a critical self-validating mechanism. A negative result (beads remain colorless/yellow) confirms the complete consumption of the free amine on the resin, validating the success of the coupling step before proceeding to the next cycle.
Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
(S)-4-Boc-morpholine-3-carboxylic acid is a valuable chiral building block for the total synthesis of complex organic molecules. Its pre-defined stereochemistry and orthogonal protecting groups (the acid-labile Boc group and the ester-convertible carboxylic acid) allow for selective and predictable transformations.
A prominent example of its use is as an intermediate in synthetic routes towards Niraparib , a potent poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancer, including ovarian cancer.
Expertise in Action: The strategic incorporation of the chiral morpholine moiety is crucial for the biological activity of Niraparib. It correctly positions the rest of the molecule within the PARP enzyme's binding pocket. Synthesizing this fragment separately as a well-defined chiral building block, like (S)-4-Boc-morpholine-3-carboxylic acid, de-risks the overall synthesis by avoiding potential stereochemical issues in later, more complex stages.
Conclusion
(S)-4-Boc-morpholine-3-carboxylic acid is far more than a simple chemical reagent; it is a strategic tool for molecular design. Its defined stereochemistry, conformational rigidity, and the advantageous properties of the morpholine scaffold make it an indispensable asset in modern pharmaceutical and chemical research. For scientists and researchers aiming to create novel therapeutics with enhanced properties, a deep understanding of how to synthesize and apply this building block is a critical component of a successful drug discovery program.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1512537, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
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- Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.
- ACS Publications. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
- Góngora-Benítez, M., & Tulla-Puche, J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology, 1047, 65–80.
- Google Patents. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
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- Costi, R., Di Santo, R., & Artico, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 14(2), 119.
- Kourounakis, A. P., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 707–751.
- White Rose Research Online. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
(R)-4-Boc-morpholine-3-carboxylic acid: A Chiral Scaffold for Advanced Drug Design
CAS Number: 869681-70-9
Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry
(R)-4-Boc-morpholine-3-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its rigid, morpholine core, combined with the stereochemically defined carboxylic acid function, offers a unique three-dimensional scaffold that is increasingly sought after for the synthesis of complex, biologically active molecules.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled, sequential reactions, making it an invaluable asset in multi-step synthetic campaigns.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers and scientists engaged in the pursuit of novel therapeutics. The morpholine moiety is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved target engagement.[4]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (R)-4-Boc-morpholine-3-carboxylic acid is fundamental to its effective application in synthesis and drug design. These properties dictate its solubility, reactivity, and analytical behavior.
| Property | Value | Source(s) |
| CAS Number | 869681-70-9 | [5] |
| Molecular Formula | C₁₀H₁₇NO₅ | [5][6] |
| Molecular Weight | 231.25 g/mol | [5][6] |
| Appearance | White to off-white solid, powder, or crystals | [6][7] |
| Purity | ≥97% (typically determined by NMR) | [6][7] |
| SMILES | CC(C)(C)OC(=O)N1CCOC[C@@H]1C(O)=O | [5] |
| InChI Key | KVXXEKIGMOEPSA-SSDOTTSWSA-N | [5] |
Enantioselective Synthesis: A Representative Pathway
While multiple strategies for the synthesis of substituted morpholines exist, a common and effective approach for establishing the desired stereochemistry involves the use of a chiral starting material.[8] The following is a representative, plausible multi-step synthesis for (R)-4-Boc-morpholine-3-carboxylic acid, based on established methodologies for analogous structures.
Caption: A representative workflow for the synthesis of (R)-4-Boc-morpholine-3-carboxylic acid.
Detailed Experimental Protocol (Representative)
Step 1: N-Boc Protection of (R)-3-amino-1,2-propanediol
-
To a solution of (R)-3-amino-1,2-propanediol in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified, typically by column chromatography.
Step 2: Selective O-Alkylation
-
The N-Boc protected amino diol is dissolved in an aprotic solvent like tetrahydrofuran (THF).
-
A strong base, such as sodium hydride, is added portion-wise at 0 °C to deprotonate the primary hydroxyl group selectively.
-
A suitable 2-carbon electrophile with a leaving group, such as ethyl bromoacetate, is then added, and the reaction is stirred until the starting material is consumed.
-
The reaction is quenched, and the product is extracted and purified.
Step 3: Intramolecular Cyclization
-
The product from the previous step is treated with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF) to facilitate an intramolecular Williamson ether synthesis, forming the morpholine ring.
-
The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up to isolate the cyclized ester.
Step 4: Ester Hydrolysis
-
The Boc-protected morpholine ester is dissolved in a mixture of THF and water.
-
An excess of a base, typically lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed.
-
The reaction mixture is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., citric acid or dilute HCl).
Step 5: Isolation of the Final Product
-
The acidified aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-4-Boc-morpholine-3-carboxylic acid. The final product can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Development
The rigid conformation of the morpholine ring in (R)-4-Boc-morpholine-3-carboxylic acid makes it an excellent scaffold for constraining the conformation of peptide and small-molecule drug candidates.[3] This conformational restriction can lead to enhanced binding affinity, improved selectivity for the biological target, and increased metabolic stability.[9]
As a Constrained Amino Acid Mimetic in Peptidomimetics
In peptide-based drug discovery, the incorporation of unnatural amino acids is a key strategy to overcome the limitations of native peptides, such as poor stability and low bioavailability.[10] (R)-4-Boc-morpholine-3-carboxylic acid serves as a constrained mimetic of natural amino acids, such as serine or proline.[3] Its incorporation into a peptide backbone can induce specific secondary structures, like turns or helices, which are often crucial for biological activity.[9]
Caption: Incorporation of the chiral morpholine scaffold into a peptide backbone via SPPS.
In the Synthesis of Kinase Inhibitors
The morpholine moiety is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and contributes to the overall solubility and pharmacokinetic profile of the inhibitor.[4][11] The chirality of (R)-4-Boc-morpholine-3-carboxylic acid allows for the precise orientation of substituents, which can be critical for achieving high potency and selectivity for the target kinase.[8] While specific drug examples are often proprietary, the general strategy involves using the carboxylic acid functionality for amide bond formation with a core amine scaffold of the inhibitor.
Analytical Characterization
The identity and purity of (R)-4-Boc-morpholine-3-carboxylic acid are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Chiral NMR, using chiral solvating or derivatizing agents, can be employed to determine the enantiomeric purity.[12][13]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the enantiomeric excess (e.e.) of the final product by separating the (R) and (S) enantiomers.[12][14]
Conclusion
(R)-4-Boc-morpholine-3-carboxylic acid is a sophisticated and highly valuable chiral building block for the synthesis of advanced pharmaceutical agents. Its unique structural features provide a robust platform for introducing conformational constraint, a key strategy in modern drug design for enhancing potency, selectivity, and pharmacokinetic properties. As the demand for more complex and effective therapeutics continues to grow, the strategic application of such chiral scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - MDPI.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central.
- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs - ResearchGate.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed.
- 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid - Korea Science.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
- The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar.
- Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (R)-4-Boc-morpholine-3-carboxylic acid AldrichCPR 869681-70-9 [sigmaaldrich.com]
- 6. (R)-4-Boc-morpholine-3-carboxylic acid, 97% | CymitQuimica [cymitquimica.com]
- 7. H64654.03 [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. koreascience.kr [koreascience.kr]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
Boc-morpholine-3-carboxylic acid molecular weight and formula
Initiating Data Gathering
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Analyzing Search Results
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The Art of Asymmetry: A Technical Guide to the Synthesis and Characterization of Chiral Morpholine Derivatives
Foreword: The Morpholine Scaffold - A Privileged Player in Modern Drug Discovery
The morpholine ring, a six-membered heterocyclic motif containing both an ether and an amine functional group, is a cornerstone of modern medicinal chemistry. Its unique combination of properties—conformational rigidity, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions—has cemented its status as a "privileged scaffold." When chirality is introduced, the resulting enantiomerically pure morpholine derivatives unlock a vast and nuanced chemical space, enabling the development of highly selective and potent therapeutic agents. This guide provides a comprehensive overview of the synthesis and characterization of these vital chiral building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic route selection, the intricacies of stereochemical control, and the robust analytical techniques required to unequivocally determine the three-dimensional structure of these fascinating molecules.
Part 1: Strategic Approaches to the Asymmetric Synthesis of Chiral Morpholines
The construction of the chiral morpholine core can be broadly categorized into two strategic approaches: the cyclization of a pre-existing chiral precursor and the asymmetric synthesis of the heterocyclic ring itself. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction sequence.
Intramolecular Cyclization of Chiral Amino Alcohols: A Workhorse Strategy
One of the most direct and widely employed methods for the synthesis of chiral morpholines is the intramolecular cyclization of chiral 1,2-amino alcohols or their derivatives. The success of this strategy hinges on the ready availability of enantiopure amino alcohols, which can be sourced from the chiral pool (e.g., amino acids) or prepared through asymmetric synthesis.
A common and effective approach involves the N-alkylation of a chiral amino alcohol with a suitable two-carbon electrophile, followed by an intramolecular Williamson ether synthesis or a related cyclization reaction.
Experimental Protocol: Synthesis of a Chiral 2-Substituted Morpholine via Intramolecular Cyclization
-
N-alkylation: To a solution of the chiral amino alcohol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0-3.0 eq) and the alkylating agent (e.g., 2-bromoethanol or a protected equivalent, 1.1 eq).
-
Reaction Monitoring: Heat the reaction mixture (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amino alcohol is consumed.
-
Cyclization: Upon completion of the N-alkylation, the cyclization can often be induced in situ by continuing to heat the reaction or by the addition of a stronger base (e.g., sodium hydride) to deprotonate the hydroxyl group and facilitate the intramolecular SN2 reaction.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions, as they solvate the cation of the base without strongly solvating the nucleophile.
-
Base: Potassium carbonate is a mild and inexpensive base that is often sufficient to deprotonate the amine for the initial N-alkylation. A stronger base like NaH may be required for the final cyclization, especially if the hydroxyl group is less reactive.
-
Protecting Groups: In some cases, it may be necessary to protect the hydroxyl group of the alkylating agent (e.g., as a TBDMS ether) to prevent side reactions. This protecting group is then removed prior to the cyclization step.
Asymmetric Aminohydroxylation: A Powerful Tool for Enantioselective Synthesis
For the de novo synthesis of chiral morpholines, asymmetric aminohydroxylation (AA) of olefins stands out as a particularly elegant and powerful method. This reaction, pioneered by Sharpless, allows for the direct installation of both the amino and hydroxyl groups across a double bond in a stereocontrolled manner.
Workflow for Asymmetric Aminohydroylation in Morpholine Synthesis
Caption: Asymmetric Aminohydroxylation Workflow for Chiral Morpholine Synthesis.
The choice between AD-mix-α and AD-mix-β dictates the facial selectivity of the addition, allowing for access to either enantiomer of the resulting amino alcohol, and subsequently, the chiral morpholine.
Diastereoselective Approaches: Leveraging Existing Stereocenters
When the starting material already contains one or more stereocenters, diastereoselective reactions can be employed to control the formation of new stereocenters in the morpholine ring. This is a common strategy in the synthesis of complex natural products and pharmaceuticals.
A notable example is the synthesis of the morpholine core of the NK1 receptor antagonist Aprepitant. The synthesis often involves the diastereoselective reduction of a ketone or imine, where the existing stereocenter directs the approach of the reducing agent.
Part 2: The Imperative of Purity - Purification and Characterization
The biological activity of chiral morpholine derivatives is critically dependent on their stereochemical purity. Therefore, robust purification and characterization protocols are not just a matter of good laboratory practice; they are essential for the validity of any subsequent biological evaluation.
Purification: Isolating the Desired Isomer
-
Column Chromatography: This is the most common method for purifying morpholine derivatives. The choice of stationary phase (typically silica gel) and mobile phase (a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate) is crucial for achieving good separation.
-
Recrystallization: For crystalline solids, recrystallization can be a highly effective method for achieving high levels of chemical and enantiomeric purity.
-
Chiral Preparative HPLC: In cases where enantiomers are difficult to separate by other means, chiral preparative high-performance liquid chromatography (HPLC) can be used to isolate the individual enantiomers.
Characterization: Unveiling the Three-Dimensional Structure
A combination of spectroscopic and analytical techniques is required to unequivocally determine the structure and purity of a chiral morpholine derivative.
Table 1: Key Characterization Techniques for Chiral Morpholine Derivatives
| Technique | Information Provided | Key Considerations |
| NMR Spectroscopy | ||
| ¹H NMR | Connectivity, diastereomeric ratio | Chemical shifts and coupling constants of the morpholine ring protons are highly diagnostic of the ring conformation and substituent stereochemistry. |
| ¹³C NMR | Carbon framework, presence of impurities | Provides information on the number and type of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed connectivity, relative stereochemistry | NOESY is particularly powerful for determining the through-space proximity of protons, which can be used to assign relative stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS) | Provides confirmation of the molecular formula. |
| Chiral HPLC | Enantiomeric excess (ee), enantiomeric purity | Requires method development to find a suitable chiral stationary phase and mobile phase for baseline separation of the enantiomers. |
| X-ray Crystallography | Absolute configuration, solid-state conformation | Provides unambiguous determination of the three-dimensional structure, but requires a single crystal of suitable quality. |
| Optical Rotation | Chirality ([α]D) | A simple and rapid method to assess the enantiomeric purity of a sample, but the magnitude and sign of the rotation can be difficult to predict. |
Experimental Workflow: Stereochemical Assignment of a Chiral Morpholine
Caption: Workflow for the Complete Stereochemical Assignment of a Chiral Morpholine.
Part 3: Case Studies - Chiral Morpholines in Action
The strategic importance of chiral morpholine derivatives is best illustrated through their successful incorporation into marketed drugs.
Aprepitant (Emend®): A Neurokinin-1 Receptor Antagonist
Aprepitant is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor, used for the prevention of chemotherapy-induced nausea and vomiting. Its structure features a complex chiral morpholine core with three contiguous stereocenters. The synthesis of this core is a testament to the power of diastereoselective reactions and highlights the importance of precise stereochemical control for biological activity.
Reboxetine (Edronax®): A Norepinephrine Reuptake Inhibitor
Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of clinical depression. It contains a chiral 2-substituted morpholine ring. The synthesis of Reboxetine often starts from a chiral amino alcohol, showcasing the utility of the chiral pool in the preparation of these valuable compounds. The enantiomers of Reboxetine exhibit different pharmacological profiles, underscoring the critical need for enantiomerically pure synthesis.
Conclusion: A Future Built on Chiral Scaffolds
The chiral morpholine derivative remains a highly sought-after scaffold in drug discovery and development. The continued innovation in asymmetric synthesis, coupled with advancements in analytical techniques, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. This guide has provided a framework for the rational design, synthesis, and characterization of these important molecules, empowering researchers to confidently navigate the challenges and opportunities presented by this privileged structural motif.
References
- A practical and scalable synthesis of the dual NK1/NK2 antagonist (2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenyl-3-piperidinamine and its morpholine analogue. Organic Process Research & Development, 2003. [Link]
- Recent advances in the synthesis of the antiemetic drug aprepitant. RSC Advances, 2017. [Link]
- A concise and practical synthesis of (S,S)-reboxetine. Organic Process Research & Development, 2005. [Link]
An In-depth Technical Guide to 4-(Boc)morpholine-3-carboxylic Acid: A Cornerstone Chiral Building Block in Modern Synthesis
Executive Summary
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug design. This guide provides a senior application scientist's perspective on 4-(Boc)morpholine-3-carboxylic acid, a versatile chiral building block that offers precise stereochemical control and versatile synthetic handles for the construction of complex, high-value molecules. We will explore its synthesis, fundamental reactivity, and strategic applications, particularly in pharmaceutical and peptide development, providing field-proven insights and detailed experimental protocols.
Introduction: The Strategic Value of the Constrained Morpholine Scaffold
In the landscape of drug discovery, achieving optimal efficacy, selectivity, and pharmacokinetic properties is a paramount challenge. Heterocyclic scaffolds are central to this endeavor, and the morpholine moiety has emerged as a particularly valuable structural unit.[1] Unlike more flexible aliphatic chains, the morpholine ring introduces a degree of conformational constraint, which can be crucial for pre-organizing a molecule for optimal binding to a biological target.
4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, hereafter referred to as 4-(Boc)morpholine-3-carboxylic acid, is a bifunctional building block that masterfully combines the benefits of the morpholine core with the synthetic versatility required for modern drug development. Its key attributes are:
-
A Pre-installed Chiral Center: The stereocenter at the C-3 position is critical. Nature is overwhelmingly chiral, and the biological activity of a drug often resides in a single enantiomer. This building block provides direct access to either the (R) or (S) configuration, obviating the need for challenging chiral separations or asymmetric syntheses later in the synthetic sequence.
-
Orthogonal Protecting Groups: The molecule possesses two key functional groups with distinct reactivity profiles. The carboxylic acid is available for immediate coupling reactions, while the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions (e.g., amide coupling, mild reductions) yet can be selectively removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom. This orthogonality is the cornerstone of its utility.
-
Structural Mimicry: As a constrained amino acid isostere, it is frequently used in peptide synthesis to introduce stable turn structures and enhance resistance to enzymatic degradation.[3][4]
This guide will delve into the practical aspects of utilizing this building block, transforming it from a catalog chemical into a powerful tool for molecular innovation.
Physicochemical Properties and Stereochemical Integrity
Both enantiomers of 4-(Boc)morpholine-3-carboxylic acid are typically available as stable, white crystalline solids, simplifying handling and weighing operations in a laboratory setting.[5][6] The Boc group enhances solubility in a range of organic solvents, facilitating its use in solution-phase synthesis.
| Property | (R)-4-Boc-morpholine-3-carboxylic acid | (S)-4-Boc-morpholine-3-carboxylic acid |
| Molecular Formula | C₁₀H₁₇NO₅[5] | C₁₀H₁₇NO₅[3] |
| Molecular Weight | 231.25 g/mol [5][6] | 231.25 g/mol [3] |
| CAS Number | 869681-70-9[5] | 783350-37-8[3] |
| Appearance | White solid/powder[5][6] | White solid[3] |
| Melting Point | ~181 °C[5] | Not specified |
| Storage | Room Temperature, Sealed in dry, Keep in dark place[5] | 0-8 °C[3] |
| pKa (Predicted) | 3.53 ± 0.20[5] | Not specified |
Note: Physical properties can vary slightly between suppliers and batches.
The stereochemical purity of the building block is of utmost importance. It is crucial to source this material from reputable suppliers who provide a certificate of analysis (CoA) specifying the enantiomeric excess (ee), typically determined by chiral HPLC. Using a building block with high enantiopurity is a self-validating system; it ensures that the stereochemical integrity of the final product is not compromised from the outset.
Synthesis of Chiral 4-(Boc)morpholine-3-carboxylic Acid
The synthesis of morpholine derivatives often starts from vicinal amino alcohols.[7] A common and efficient strategy for producing enantiopure 4-(Boc)morpholine-3-carboxylic acid involves the cyclization of protected serine derivatives. This approach leverages the readily available and inexpensive chiral pool of natural amino acids.
Below is a representative workflow for the synthesis, illustrating the key chemical transformations.
Caption: Generalized synthetic workflow for (S)-4-(Boc)morpholine-3-carboxylic acid.
This protocol is a conceptual representation based on common synthetic strategies for morpholine ring formation.[7][8]
Step 1: N-Alkylation
-
Dissolve Boc-L-serine methyl ester (1.0 eq) in a suitable aprotic solvent like DMF or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Add 2-bromoethanol (1.2 eq) protected with a temporary group (e.g., TBDMS) to prevent self-reaction.
-
Stir the reaction at a slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup to remove the base and salts, and purify the N-alkylated intermediate by column chromatography. Causality Insight: The use of a hindered base like DIPEA is crucial to prevent deprotonation of the alcohol, favoring the desired N-alkylation over O-alkylation.
Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)
-
Dissolve the N-alkylated intermediate (1.0 eq) in a polar aprotic solvent like THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) (1.2 eq), portion-wise to deprotonate the hydroxyl group.
-
Allow the reaction to warm to room temperature and stir overnight. The intramolecular Sₙ2 reaction forms the morpholine ring.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography. Causality Insight: The intramolecular nature of this cyclization is entropically favored, driving the reaction to completion to form the six-membered ring.
Step 3: Saponification
-
Dissolve the resulting protected morpholine ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature.
-
Monitor the hydrolysis of the methyl ester to the carboxylic acid by TLC or LC-MS.
-
Once complete, acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the final product, (S)-4-(Boc)morpholine-3-carboxylic acid, with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and recrystallize if necessary to obtain the pure product. Trustworthiness Check: Each step requires careful monitoring and purification to ensure the high purity necessary for a building block. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.[9]
Core Applications and Key Chemical Transformations
The utility of 4-(Boc)morpholine-3-carboxylic acid stems from its two primary reactive sites. The synthetic strategy almost always involves an initial reaction at the carboxylic acid, followed by deprotection and subsequent reaction at the nitrogen.
Caption: Key reactive pathways for 4-(Boc)morpholine-3-carboxylic acid.
This building block is invaluable for creating peptidomimetics with enhanced stability and defined conformations.[3][4] The morpholine ring acts as a rigid scaffold that can mimic or induce β-turn structures, which are critical for molecular recognition events.
Protocol: Standard Amide Bond Formation
-
In a round-bottom flask, dissolve 4-(Boc)morpholine-3-carboxylic acid (1.0 eq) and the desired amine component (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography. Expertise Insight: The choice of coupling reagent is critical. HATU is highly efficient and minimizes racemization of the chiral center adjacent to the activated carboxylic acid, a common side reaction with other reagents. This is a self-validating step to preserve stereochemical integrity.
This building block serves as a key intermediate in the synthesis of diverse pharmaceuticals, particularly for drugs targeting neurological disorders or as enzyme inhibitors.[3][4][10]
Protocol: Boc-Group Deprotection
-
Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-2 hours. The reaction can be monitored by the evolution of CO₂ and isobutylene gas.
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine is typically obtained as a TFA salt, which can often be used directly in the next step or neutralized with a mild base during an aqueous workup. Trustworthiness Note: It is critical to ensure complete removal of TFA, as residual acid can interfere with subsequent reactions, particularly those that are base-sensitive. Co-evaporation with a solvent like toluene can aid in its removal.
Analytical Characterization
Confirming the structure and purity of intermediates and the final product is non-negotiable.
-
NMR Spectroscopy:
-
¹H NMR: The morpholine ring protons typically appear as a series of complex multiplets between ~3.0 and 4.5 ppm.[11] The proton at the C3 position (adjacent to the carboxyl group) is often a distinct signal. The nine protons of the Boc group will appear as a sharp singlet around 1.4-1.5 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will resonate around 170-175 ppm, while the Boc carbonyl appears near 155 ppm. The carbons of the morpholine ring typically show up in the 40-70 ppm range.[11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used to confirm the molecular weight of the compound and its derivatives. The acylium ion (R-CO⁺) is often a major fragment observed.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the compound. Chiral HPLC methods are essential for confirming the enantiomeric excess (ee) of the starting building block and for analyzing potential racemization during synthesis.
Conclusion and Future Outlook
4-(Boc)morpholine-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for imparting desirable drug-like properties into novel molecules. Its combination of stereochemical purity, conformational rigidity, and synthetic versatility ensures its continued prominence in medicinal chemistry and peptide science. As synthetic methodologies evolve, the application of this and related chiral morpholine building blocks will undoubtedly expand, enabling the creation of next-generation therapeutics with enhanced precision and performance.
References
- (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Morpholine synthesis. Organic Chemistry Portal.
- Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate.
- Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Publications.
- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. NIH National Library of Medicine.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
- Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry.
- Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University.
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- Short, Enantioselective Synthesis of Mevalonic Acid. ChemRxiv.
- Recognizing the NMR pattern for morpholine. ACD/Labs.
- NMR Spectroscopy. University of Wisconsin-Madison.
- (s)-4-boc-morpholine-3-carboxylic acid suppliers USA. LookChem.
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- 1. chemrxiv.org [chemrxiv.org]
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- 3. chemimpex.com [chemimpex.com]
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- 5. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]
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Role of morpholine scaffold in medicinal chemistry
Beginning Research Phase
I am now initiating targeted Google searches to gather comprehensive information. My focus is on the morpholine scaffold's role in medicinal chemistry, specifically its physicochemical properties, synthesis, and various therapeutic applications. This initial phase will provide a broad foundation for further exploration.
Analyzing Search Results
Initiating Detailed Investigation
Crafting the Guide's Core
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Structuring the Guide Content
I am now organizing the sections of the guide. The introduction will concisely define the morpholine scaffold and emphasize its importance in medicinal chemistry. The first section will be about the physicochemical and pharmacokinetic properties, and how they make it attractive for drug design. I am considering adding data tables and detailed experimental protocols to support the technical aspects. In-text citations and a full reference list are planned to ensure trustworthiness.
Outlining the Guide Sections
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Detailing the Synthetic Routes
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Refining the Guide Content
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Analyzing Initial Findings
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Refining Insights Further
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Expanding the Scope
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Analyzing Available Data
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Structuring Guide Content
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Discovery and synthesis of novel morpholine-based compounds
Initiating Data Collection
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Analyzing Search Results
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Planning Guide's Structure
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An In-Depth Technical Guide to N-Boc Protected Amino Acids: Synthesis, Strategy, and Application
Abstract
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex biomolecules like peptides. Among the arsenal of tools available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out for its robustness, reliability, and well-characterized reactivity. This guide provides an in-depth exploration of N-Boc protected amino acids, from the fundamental principles of their synthesis and deprotection to their strategic implementation in solid-phase peptide synthesis (SPPS) and drug development. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative for Amine Protection in Peptide Synthesis
The synthesis of a peptide is a feat of controlled amide bond formation. An amino acid, by its very nature, possesses at least two reactive functional groups: a nucleophilic amine (N-terminus) and an electrophilic carboxylic acid (C-terminus). To selectively form a peptide bond between the C-terminus of one amino acid and the N-terminus of another, one must temporarily render the N-terminus of the incoming amino acid unreactive. Failure to do so would result in uncontrolled polymerization and a complex mixture of undesired products.
This is the role of a protecting group. An ideal protecting group for the α-amine must satisfy several critical criteria:
-
It must be introduced efficiently and under conditions that do not racemize the chiral center of the amino acid.
-
It must be completely stable to the conditions required for peptide bond formation (coupling).
-
It must be removable with high yield under conditions that do not cleave the newly formed peptide bond or other protecting groups on the peptide chain (orthogonality).
The N-Boc group, introduced in the late 1950s, fulfills these requirements admirably and became a foundational tool in the development of solid-phase peptide synthesis.[1]
The Chemistry of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a carbamate that is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[2][3] This acid lability is the key to its utility. The bulky tert-butyl group provides steric hindrance, while its electronic properties allow for a specific and clean deprotection mechanism.
Synthesis of N-Boc Protected Amino acids
The most common and efficient method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[4][5]
Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amino acid's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which is unstable and decomposes into gaseous carbon dioxide and tert-butoxide.[7] The tert-butoxide is a strong enough base to abstract the proton from the now-positively charged amine, yielding the neutral N-Boc protected amino acid and tert-butanol.[7]
Experimental Protocol: N-Boc Protection of Alanine
This protocol is a representative example for the synthesis of Boc-protected amino acids.[8]
Materials:
-
L-Alanine (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)
-
Triethylamine (Et₃N, 1.5 equivalents)
-
Solvents: Acetone, Water, Ethyl Acetate, Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Alanine (e.g., 20 mmol) in a 2:1 mixture of acetone and water (e.g., 40 mL acetone, 20 mL water).
-
Basification: While stirring, add triethylamine (1.5 eq.). The base is critical as it deprotonates the ammonium group of the zwitterionic amino acid, freeing the amine to act as a nucleophile.
-
Protection: At room temperature (25°C), add Boc₂O (1.1 eq.) portion-wise to control any potential exotherm. Continue stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Workup - Aqueous Extraction (1): Extract the remaining aqueous layer with diethyl ether (e.g., 3 x 10 mL) to remove unreacted Boc₂O and other non-polar impurities. The desired product remains in the aqueous layer as its carboxylate salt.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. This step protonates the carboxylate, making the product soluble in organic solvents.
-
Workup - Aqueous Extraction (2): Extract the product into ethyl acetate (e.g., 4 x 60 mL).
-
Drying and Isolation: Combine the organic layers, wash with brine (2 x 10 mL) to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄. Filter and evaporate the solvent to yield the crude product.
-
Purification: The product, Boc-L-Alanine, can be purified by crystallization, typically from a mixture of ethyl acetate and petroleum ether.
Boc-SPPS: A Foundational Strategy
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, simplifying purification to mere filtration and washing steps.[] The "Boc/Bzl" strategy was the original and widely used approach.[10]
-
α-Amine Protection: The temporary N-terminal protecting group is the acid-labile Boc group .
-
Side-Chain Protection: Permanent side-chain protecting groups are typically benzyl (Bzl)-based ethers, esters, and carbamates, which are stable to the Boc removal conditions but are cleaved by strong acid (e.g., anhydrous HF).
The Boc-SPPS Cycle
A single cycle of amino acid addition in Boc-SPPS involves three key steps: Deprotection, Neutralization, and Coupling.
This repetitive cycle of deprotection and coupling allows for the stepwise assembly of a peptide chain. The choice of reagents and reaction times at each step is critical for achieving high purity and yield.
The Critical Step: N-Boc Deprotection
The selective removal of the Boc group is arguably the most important reaction in this strategy. It must be quantitative without affecting the peptide backbone or side-chain protecting groups.
Mechanism of Acid-Catalyzed Deprotection
The standard method for Boc removal is treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5]
The mechanism proceeds in three stages:[5][6]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This is the rate-limiting step and makes the carbamate a better leaving group.
-
C-O Bond Cleavage: The C-O bond cleaves, releasing the highly stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free, protonated amine of the peptide.
Field Insights: Side Reactions and Scavengers
A significant challenge in Boc deprotection is the fate of the highly reactive tert-butyl carbocation.[11] This electrophile can alkylate nucleophilic residues in the peptide chain, particularly the side chains of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[12]
To prevent these deleterious side reactions, scavengers are included in the deprotection cocktail.[11][12] These are molecules that are more nucleophilic than the peptide residues and serve to trap the carbocation.
| Scavenger | Target Residue(s) | Mechanism of Action |
| Anisole | Trp | Friedel-Crafts alkylation on the electron-rich aromatic ring. |
| Thioanisole | Met, Trp | Alkylation of the sulfur atom or aromatic ring. |
| Triethylsilane (TES) | General | Acts as a hydride donor, reducing the carbocation to isobutane. |
| Water | General | Reacts with the carbocation to form tert-butanol. |
The choice of scavenger is dictated by the peptide sequence. For peptides containing sensitive residues like Trp or Met, the inclusion of scavengers is not optional; it is essential for preserving the integrity of the final product.
Experimental Protocol: N-Boc Deprotection
Materials:
-
N-Boc protected peptide or amino acid ester (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-Boc protected substrate in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M).
-
Acid Treatment: Cool the solution in an ice bath. Slowly add an equal volume of TFA (creating a 50% TFA/DCM solution). Effervescence (CO₂ evolution) should be observed.[6] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Remove the TFA and DCM under reduced pressure. The resulting residue is the amine salt.
-
Neutralization: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic. This neutralizes the excess acid and converts the amine salt to the free amine.
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to obtain the deprotected amine.
For substrates with acid-sensitive functionalities, milder deprotection conditions may be required.[13] Options include using HCl in dioxane or methanol, or employing non-acidic methods like those involving TMSI or zinc bromide for highly specialized cases.[4][11]
Role in Drug Development and Beyond
The precision afforded by Boc protection is critical in the pharmaceutical industry.[14] Peptide-based drugs, such as agonists, antagonists, and enzyme inhibitors, require exacting synthesis to ensure purity and biological activity.[][16] N-Boc protected amino acids are the fundamental building blocks for many of these therapeutics.[14] Their stability and predictable reactivity make them suitable for both small-scale discovery and large-scale manufacturing workflows. Furthermore, the use of non-canonical N-Boc amino acids allows for the creation of peptidomimetics with enhanced stability, permeability, and half-life.[]
Conclusion
The N-Boc protecting group is a powerful and versatile tool in the repertoire of the synthetic chemist. Its favorable stability profile, combined with a clean and efficient acid-labile deprotection mechanism, cemented its role in the foundational development of solid-phase peptide synthesis. A thorough understanding of the causality behind protection and deprotection reactions—including the mitigation of side reactions through the rational use of scavengers—is paramount for any scientist engaged in peptide synthesis or the development of complex molecular targets. While Fmoc-based strategies have become dominant in many research settings, the robustness and unique applications of Boc chemistry ensure its continued relevance and importance in the field.[]
References
- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
- Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Publishing URL:[Link]
- Title: Dual protection of amino functions involving Boc Source: RSC Publishing URL:[Link]
- Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL:[Link]
- Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit r/Chempros URL:[Link]
- Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL:[Link]
- Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: PMC - NIH URL:[Link]
- Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL:[Link]
- Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL:[Link]
- Title: A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR Source: PubMed URL:[Link]
- Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL:[Link]
- Title: Process for preparing Boc protected amino acid by (Boc)
- Title: Di-tert-butyl dicarbon
- Title: A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis Source: PubMed URL:[Link]
- Title: Synthesis, characterization and evaluation of a dipeptide 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide as a chelating agent for 99mTc Source: Der Pharma Chemica URL:[Link]
- Title: Analytical methods for amino acid determination in organisms Source: PubMed URL:[Link]
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 16. derpharmachemica.com [derpharmachemica.com]
Stability and storage conditions for 4-(Boc)morpholine-3-carboxylic acid
Starting Data Collection
I've started gathering data on the chemical properties, stability, and storage conditions for 4-(Boc)morpholine-3-carboxylic acid. Google searches are underway. I'm focusing on comprehensive data to inform the next steps.
Initiating Data Analysis
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Defining Stability Procedures
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IUPAC name for 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
Defining The Compound
I am now delving into the nitty-gritty, undertaking a thorough search to nail down the precise IUPAC name and the structural formula of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid. I'm keen to understand its properties and typical applications, which will provide the necessary foundation. I'm making sure to be meticulous about this, for accuracy is paramount.
Outlining The Guide
I'm now outlining the technical guide, starting with an introduction to the compound and a focus on its IUPAC name and significance. I'll then cover its synthesis and purification, followed by physicochemical and spectroscopic data presented in tables. I also plan to describe applications with mechanistic insights, all while citing authoritative sources. I'll also use Graphviz diagrams to illustrate synthesis and molecular structure.
Confirming the Nomenclature
I am now focused on confirming the IUPAC name and the structural depiction of this compound via an intensive search. I'm also delving into detailed synthesis methods, starting materials, and spectroscopic data. This will provide the critical foundation I need to move forward. I'm now exploring its use in organic synthesis and medicinal chemistry, especially its role as a building block for complex molecules. Moreover, I'm focusing on potential hazards.
Methodological & Application
Synthesis of peptides using 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
Beginning Data Collection
I'm currently immersed in Google searches, focusing on 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid's role in peptide synthesis. I'm prioritizing its synthesis, physical traits, applications, and related coupling methods and deprotection. The goal is to obtain a strong foundational understanding to build on.
Expanding Search Parameters
I've broadened my search terms to include "Boc-Mor(3)-OH" alongside coupling methods, deprotection, and its role in conformationally constrained peptides. I am now concentrating my efforts on sourcing experimental protocols and mechanistic insights from peer-reviewed journals and patents. The next stage involves organizing this knowledge into an application note format. I'm focusing on chemical properties, synthesis and incorporating it into peptides.
Analyzing Potential Advantages
I'm now zeroing in on the advantages of Boc-Mor(3)-OH compared to other building blocks, aiming to highlight its unique aspects for drug discovery. I'm actively seeking experimental protocols and mechanistic insights from scientific literature, patents, and the advantages it could offer. Next, I plan to design the application note's structure, focusing on its properties and synthesis details, followed by detailed synthesis protocols.
Application Notes: The Strategic Incorporation of Boc-Morpholine-3-Carboxylic Acid in Modern Drug Discovery
Introduction: The Morpholine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of approved and experimental drugs, earning them the designation of "privileged structures." The morpholine ring is a paramount example of such a scaffold.[1][2] This simple N,O-heterocycle is a cornerstone in drug design due to its unique combination of advantageous physicochemical, metabolic, and biological properties.[1][3] The morpholine moiety can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, often leading to a superior pharmacokinetic profile.[4][5] Its flexible chair-like conformation and the presence of a weak basic nitrogen atom contribute to its ability to improve blood-brain barrier (BBB) penetration, making it particularly valuable for developing drugs targeting the central nervous system (CNS).[3][6]
Boc-morpholine-3-carboxylic acid, available in both (R) and (S) enantiomeric forms, is a versatile and high-value chiral building block that leverages the benefits of the morpholine core.[7][8] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid at the C3 position makes it an ideal synthon for introducing the morpholine scaffold into complex molecules through standard peptide coupling and subsequent deprotection steps.[7][9] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Boc-morpholine-3-carboxylic acid, including key applications, comparative methodologies, and detailed experimental protocols.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| Chemical Name | (R/S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid | [10][11] |
| CAS Number | 869681-70-9 ((R)-enantiomer); 783350-37-8 ((S)-enantiomer) | [7][12] |
| Molecular Formula | C₁₀H₁₇NO₅ | [11][12] |
| Molecular Weight | 231.25 g/mol | [7][11] |
| Appearance | White solid / powder or crystals | [7][11] |
| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [7] |
| pKa (Predicted) | 3.53 ± 0.20 | [10] |
Core Applications in Drug Discovery
The utility of Boc-morpholine-3-carboxylic acid extends across various stages of the drug discovery pipeline.
-
Scaffold Hopping and Analogue Synthesis: It serves as a key intermediate for creating novel chemical entities. The morpholine ring can replace other less stable or less soluble heterocyclic systems, providing a pathway to new intellectual property and improved drug-like characteristics.[1][2]
-
Improving Pharmacokinetics (PK): The morpholine unit is renowned for its ability to fine-tune PK properties.[3][6] Its incorporation can disrupt planarity, reduce metabolic liability, and enhance solubility, which are critical factors for oral bioavailability and in vivo efficacy.[1][5]
-
CNS Drug Development: Due to a well-balanced lipophilic-hydrophilic profile and a reduced pKa value, the morpholine scaffold is frequently employed to design molecules capable of crossing the blood-brain barrier.[3][6] This makes Boc-morpholine-3-carboxylic acid a valuable building block for agents targeting neurodegenerative diseases, mood disorders, and CNS tumors.[6][13]
-
Peptidomimetics and Constrained Analogues: In peptide synthesis, this building block can be used to introduce conformational constraints, which can enhance binding affinity and selectivity for biological targets.[8] The rigid, chiral nature of the scaffold helps to orient substituents in a defined three-dimensional space.
Experimental Protocols and Methodologies
The primary synthetic transformations involving Boc-morpholine-3-carboxylic acid are amide bond formation at its carboxylic acid moiety and the subsequent deprotection of the Boc-protected nitrogen.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is the most frequent reaction performed with this building block. While numerous coupling reagents exist, HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often preferred for its high efficiency, fast reaction times, and suppression of racemization, particularly with chiral substrates.
Causality Behind Experimental Choices:
-
HATU: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton, preventing the formation of unreactive ammonium salts.
-
Anhydrous DMF/DCM: Polar aprotic solvents that effectively dissolve the reactants and do not interfere with the reaction mechanism.
General Workflow for Amide Coupling:
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Boc-morpholine-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Activation: Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[14]
-
Amine Addition: In a separate vial, dissolve the desired primary or secondary amine (1.1 eq) in a small amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Workup: Upon completion, pour the reaction mixture into water or a 5% LiCl solution (to help remove DMF) and extract with an organic solvent such as ethyl acetate (3x).[14]
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.
Protocol 2: N-Boc Group Deprotection
Once the amide bond is formed, the Boc protecting group can be removed to liberate the morpholine nitrogen for further functionalization or to reveal the final active compound. This is typically achieved under strong acidic conditions.
Causality Behind Experimental Choices:
-
TFA (Trifluoroacetic Acid): A strong acid that protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form a stable tert-butyl cation, which then decomposes to isobutylene and a proton.[16][17]
-
DCM (Dichloromethane): A common organic solvent that is stable to strong acids and effectively dissolves the substrate.
-
Reaction at 0 °C to RT: The reaction is often initiated at a lower temperature to control the initial exotherm and then allowed to warm to ensure complete conversion.
Mechanism of Boc Deprotection:
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Step-by-Step Protocol:
-
Preparation: Dissolve the Boc-protected morpholine derivative (1.0 eq) in DCM (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents, often used as a 20-50% solution in DCM) to the stirred solution.[18]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or DCM can help remove residual acid.
-
Neutralization (Optional): The resulting product is typically an ammonium TFA salt. For subsequent reactions or for the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ or another mild base.
-
Final Steps: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be used directly or purified further if necessary.
Comparative Data: Amide Coupling Reagents
The choice of coupling reagent is critical and depends on the substrate, scale, and desired purity.
| Reagent System | Pros | Cons | Best For |
| EDC / HOBt | Cost-effective, water-soluble byproducts (easy removal) | Slower reaction times, potential for racemization | Large-scale synthesis, water-soluble substrates |
| HATU / DIPEA | Very fast, high yielding, low racemization | Expensive, byproducts can be difficult to remove | Hindered substrates, chiral compounds, rapid library synthesis |
| PyBOP / DIPEA | High efficiency, similar to HATU | Can be allergenic, byproduct removal | General purpose, effective for difficult couplings |
| Acyl Chloride | Highly reactive, inexpensive | Requires an extra synthetic step, harsh conditions (base required), moisture-sensitive | Simple, robust amines where other methods fail |
Conclusion
Boc-morpholine-3-carboxylic acid is a powerful and versatile building block in the medicinal chemist's toolkit.[7][19] Its strategic use allows for the facile introduction of the privileged morpholine scaffold, enabling the systematic modulation of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles.[1][3] The protocols detailed in this guide provide a robust framework for the successful incorporation of this reagent into drug discovery programs, paving the way for the development of next-generation therapeutics, particularly in challenging areas like CNS disorders.[6]
References
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- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Chem-Impex. (n.d.). (S)-4-Boc-morpholine-3-carboxylic acid.
- J&K Scientific. (n.d.). (S)-4-Boc-morpholine-3-carboxylic acid | 783350-37-8.
- Goyal, R., et al. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
- Thermo Fisher Scientific. (n.d.). (R)-4-Boc-morpholine-3-carboxylic acid, 97%.
- OUCI. (n.d.).
- J&K Scientific. (n.d.). 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9.
- Saggioro, E., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Jain, A., & Sahu, S. K. (2024).
- ChemicalBook. (2025). 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9.
- Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.
- CymitQuimica. (n.d.). (R)-4-Boc-morpholine-3-carboxylic acid, 97%.
- Benchchem. (n.d.). N-Boc-3-methylmorpholine-3-carboxylic Acid | 1052680-53-1.
- Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Benchchem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Amoo, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Zohra, F., et al. (n.d.).
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
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Stereoselective synthesis of morpholine-3-carboxylic acid derivatives
Initiating Literature Review
I'm now starting a thorough literature review, diving into Google searches to find solid information on the stereoselective synthesis of morpholine-3-carboxylic acid derivatives. I'm especially interested in established and new approaches, including chiral pool synthesis and asymmetric catalysis. I'm aiming to build a broad base of knowledge before narrowing my focus.
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Polymer-supported synthesis of morpholine derivatives
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Structuring the Synthesis Plan
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Use of 4-(Boc)morpholine-3-carboxylic acid in developing neurological disorder drugs
Starting Research Phase
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Protocols for incorporating Boc-morpholine-3-carboxylic acid into complex molecules
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Formulating Research Strategy
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4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid as an intermediate in pharmaceutical synthesis
Initiating Data Collection
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Coupling reactions involving 4-(Boc)morpholine-3-carboxylic acid
Initiating Information Gathering
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Defining Research Parameters
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Deprotection methods for the Boc group in morpholine derivatives
Initiating Boc Deprotection Research
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Analyzing Deprotection Methods
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Expanding Protocols & Diagrams
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Developing the Guide Structure
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Application Notes and Protocols: Solid-Phase Synthesis Techniques Using Boc-Protected Morpholines
Abstract
The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties in drug candidates.[1][2] Its unique physicochemical profile, including a well-balanced lipophilic-hydrophilic character and reduced basicity, makes it a valuable component for developing drugs, particularly those targeting the central nervous system (CNS).[3] Solid-phase synthesis provides a robust and efficient platform for the construction of complex molecules, including peptidomimetics that incorporate non-natural building blocks like morpholine derivatives.[4][5] This guide provides a comprehensive overview and detailed protocols for the incorporation of N-tert-butyloxycarbonyl (Boc)-protected morpholine building blocks into molecular scaffolds using established solid-phase synthesis techniques. We will delve into the rationale behind the Boc/Bzl protection strategy, detail the step-by-step protocols for monomer incorporation, and provide guidelines for the final cleavage and purification of the target compound.
Introduction: The Synergy of Morpholine Scaffolds and Solid-Phase Synthesis
The prevalence of the morpholine ring in clinically approved drugs is a testament to its utility.[6] It can act as a rigid scaffold to correctly orient pharmacophoric elements, enhance aqueous solubility, and improve metabolic stability and brain permeability.[1][3] When medicinal chemists aim to create novel peptidomimetics or other complex molecules, solid-phase synthesis offers unparalleled advantages in terms of purification, automation, and efficiency.
This guide focuses on the use of N-Boc-morpholine-2-carboxylic acid, a versatile building block that can be seamlessly integrated into standard Boc-based solid-phase peptide synthesis (SPPS) workflows.[7][8] The Boc/Bzl strategy, while a classic method, remains highly relevant for its robustness and the orthogonal nature of its protecting groups, which rely on differential acid lability for selective removal.[9]
The Boc/Bzl Strategy: A Foundation for Morpholine Incorporation
The Boc/Bzl protection scheme is a foundational technique in solid-phase synthesis. It employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable, benzyl-based protecting groups for semi-permanent side-chain protection.[9][10] The synthesis proceeds in a cyclical fashion, as outlined below.
The core principle involves the selective removal of the Boc group using a moderate acid, typically trifluoroacetic acid (TFA), without disturbing the side-chain protecting groups or the linker anchoring the growing chain to the solid support resin.[11] The final cleavage from the resin requires a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which simultaneously removes the side-chain protecting groups.[9][12]
Diagram 1: General workflow of the Boc solid-phase synthesis cycle.
Core Building Block: N-Boc-Morpholine-2-Carboxylic Acid
The primary monomer for incorporating a morpholine scaffold into a peptide-like backbone is N-Boc-morpholine-2-carboxylic acid . This building block is analogous to a proline residue but offers a different conformational constraint due to the presence of the oxygen atom in the ring. Operationally simple syntheses for this key intermediate have been developed, making it accessible for routine use.[13][14] Its Boc-protected nitrogen allows it to be used directly in the standard coupling steps of Boc-SPPS.[7][8]
Detailed Protocols for Solid-Phase Synthesis
This section provides detailed, step-by-step methodologies for the incorporation of a Boc-protected morpholine monomer onto a solid support.
Materials and Reagents
Successful synthesis requires high-quality reagents and appropriate solid supports. The choice of resin depends on the desired C-terminal functionality (acid or amide).
| Reagent / Material | Purpose | Typical Grade / Supplier |
| Merrifield Resin | Solid support for C-terminal acid | 1% DVB, 100-200 mesh |
| PAM Resin | Acid-stable support for C-terminal acid | 1% DVB, 100-200 mesh |
| N-Boc-Morpholine-2-Carboxylic Acid | Building Block | >98% Purity |
| Dichloromethane (DCM) | Solvent for washing and reactions | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Solvent (optional, for difficult couplings) | Anhydrous, Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Boc deprotection reagent | Reagent Grade, >99% |
| N,N-Diisopropylethylamine (DIEA) | Neutralization base | Redistilled, >99.5% |
| HBTU / HATU | Coupling Reagent | >98% Purity |
| 1-Hydroxybenzotriazole (HOBt) | Coupling Additive (suppresses racemization) | Anhydrous, >97% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Reagent | >99% Purity |
| Isopropanol (IPA) | Washing Solvent | Reagent Grade |
| Diethyl Ether / MTBE | Precipitation of cleaved product | Anhydrous |
Resin Loading (First Monomer Attachment)
This protocol describes the attachment of the first Boc-protected amino acid to Merrifield resin via the Gisin method (cesium salt).[12]
-
Prepare Boc-Amino Acid Cesium Salt: Dissolve Boc-amino acid (1.2 eq relative to resin capacity) in methanol. Add an aqueous solution of cesium carbonate (0.6 eq) and stir for 30 minutes. Remove the solvent under reduced pressure and dry the resulting white salt in vacuo overnight over P₂O₅.
-
Swelling the Resin: Swell the Merrifield resin (1.0 eq) in anhydrous DMF for 1 hour in a reaction vessel.
-
Esterification: Add the dried Boc-amino acid cesium salt to the swollen resin. Heat the suspension at 50°C for 12-24 hours with gentle agitation.
-
Washing: After the reaction, filter the resin and wash it thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin in vacuo. Determine the loading capacity using a method like picric acid titration.
The Elongation Cycle: Incorporating Boc-Morpholine
The following is a complete cycle for adding one Boc-morpholine monomer to the resin-bound chain, which has a free amino group.
Diagram 2: Chemical workflow for one coupling cycle with Boc-morpholine.
Protocol Steps:
-
Boc Deprotection:
-
Neutralization:
-
The deprotected amine is a trifluoroacetate salt and must be neutralized.[10]
-
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate the N-Boc-morpholine-2-carboxylic acid (3 eq relative to resin loading). Dissolve the morpholine monomer, HATU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and allow to react for 1-2 minutes.
-
Add the activated monomer solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Monitor the reaction for completion using the Kaiser test (ninhydrin test). A negative result (beads remain colorless) indicates a complete reaction.
-
After completion, filter the resin and wash thoroughly with DCM (3x) and IPA (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Cleavage and Final Deprotection
Once the synthesis is complete, the molecule must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid cocktail.
Choosing a Cleavage Cocktail
The composition of the cleavage cocktail is critical and depends on the amino acids present in the sequence. Cationic species generated during deprotection can react with sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[10] Scavengers are added to the cocktail to trap these reactive species.[15]
| Cocktail Name | Composition (v/v) | Primary Use Case | Ref. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIPS | General purpose, "low odor" alternative to thiols. Good for Trp-containing peptides. | [15] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | [16] |
| TFA/TIPS/H₂O | 95% TFA / 2.5% TIPS / 2.5% H₂O | Standard for simple peptides without highly sensitive residues. | [17] |
TIPS = Triisopropylsilane, EDT = 1,2-Ethanedithiol
Cleavage Protocol (Using Reagent K)
CAUTION: Strong acids like TFA and HF are extremely corrosive and toxic. Perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Add Cocktail: Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per gram of resin).[16]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer reaction times.[16]
-
Filtration: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold (0°C) diethyl ether or methyl t-butyl ether (MTBE) (at least 10x the volume of the TFA solution) with vigorous stirring.[18] The crude product will precipitate as a white solid.
-
Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in vacuo.
Purification
The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the pure product are collected, pooled, and lyophilized to yield a fluffy, white powder.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1977). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis.
- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin.
- Cozzini, P., Marchesi, A., & Roda, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729-2742.
- Tzara, A., et al. (2020).
- Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. (n.d.). Pharmaffiliates.
- Li, B., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3567-3570.
- Timofeev, O. S., et al. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry, 10, 1076-1083.
- Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2008). ResearchGate.
- Cozzini, P., Marchesi, A., & Roda, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online.
- Bhadra, J., Pattanayak, S., & Sinha, S. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62, 4.65.1-4.65.26.
- Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Building Blocks for Solid Phase Peptide Synthesis. (n.d.). Merck.
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2020). Chemistry – An Asian Journal, 15(20), 3284-3301.
- Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021).
- Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid‐Phase Synthesis of Short Morpholino Oligomers. (2015). Semantic Scholar.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Bhadra, J., Pattanayak, S., & Sinha, S. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate.
- Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.
- Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PubMed.
- Boc-(R,S)-2-carboxymorpholine | 189321-66-2. (n.d.). J&K Scientific.
- Method of synthesis of morpholino oligomers. (n.d.). Google Patents.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Recent development in peptide coupling reagents. (2012). ResearchGate.
- Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. (n.d.). Benchchem.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). PMC - NIH.
- Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. (2024). Military Medical Sciences.
- Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
- Boc-(R,S)-2-carboxymorpholine. (n.d.). Chem-Impex.
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). (n.d.). Anaspec.
- Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate.
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv.
- Expand your building block collection with our C-Substituted Morpholines. (2021). Life Chemicals.
- Morpholine synthesis. (n.d.). Organic Chemistry Portal.
- Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. (2014). PubMed Central.
- Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
- Synthesis of N-BOC amines by various routes. (2019). ResearchGate.
- Solid Phase Chemical Synthesis. (n.d.). BOC Sciences.
- Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. (2014). VIVO.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
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- 13. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. peptide.com [peptide.com]
- 16. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
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- 18. m.youtube.com [m.youtube.com]
Role in the synthesis of biologically active molecules
Initiating Search Protocols
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Use in the development of peptide-based therapeutics
Beginning Data Collection
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Experimental procedures for N-Boc deprotection in morpholine systems
Initiating Data Collection
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Outlining Logical Structure
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Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency with 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
Welcome to the technical support center for optimizing the use of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (Boc-L-3-CM) in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this constrained amino acid analog into peptides and other molecules. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve optimal coupling efficiency and minimize side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter when working with Boc-L-3-CM. The unique steric hindrance presented by the morpholine ring and the Boc-protecting group necessitates careful optimization of coupling conditions.
Issue 1: Low Coupling Yield or Stalled Reaction
You observe a significant amount of unreacted starting material (either the amine or the carboxylic acid) after the expected reaction time, as indicated by TLC or LC-MS analysis.
Potential Causes and Solutions:
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Insufficient Activation of Boc-L-3-CM: The carboxylic acid of Boc-L-3-CM may not be fully activated, leading to a slow or incomplete reaction.
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Solution: Switch to a more potent coupling reagent. For sterically hindered amino acids like Boc-L-3-CM, phosphonium- or iminium-based reagents are often more effective than carbodiimides alone. Reagents like HATU, HBTU, or COMU are excellent choices as they rapidly form the activated ester in situ.
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Steric Hindrance: The bulky nature of both the Boc-L-3-CM and potentially the amine coupling partner can significantly slow down the reaction rate.
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Solution 1: Extended Reaction Time: Monitor the reaction over a longer period (e.g., 4-24 hours). Use a non-invasive monitoring technique like LC-MS to track the consumption of starting materials.
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Solution 2: Elevated Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can provide the necessary activation energy to overcome the steric barrier. However, be cautious as higher temperatures can also promote side reactions.
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Suboptimal Solvent Choice: The solvent may not be ideal for solubilizing all reactants or for the reaction mechanism.
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Solution: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. DMF is often superior for peptide couplings due to its high polarity and ability to solubilize growing peptide chains. A mixture of solvents can also be beneficial.
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Inappropriate Base: The choice and amount of base are critical, especially when using aminium/uronium salt-based coupling reagents.
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Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use 2-3 equivalents of the base to ensure the reaction medium remains basic and to neutralize the acid formed during the reaction.
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Issue 2: Formation of Side Products
Your LC-MS analysis reveals unexpected peaks, indicating the formation of byproducts that complicate purification and reduce the yield of your desired product.
Potential Causes and Solutions:
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Epimerization/Racemization: The chiral center at the 3-position of the morpholine ring is susceptible to racemization, particularly with over-activation or prolonged exposure to basic conditions.
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Solution 1: Use of Additives: When using carbodiimides like EDC or DCC, always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
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Solution 2: Careful Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. An excess of base can promote epimerization.
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Urea Byproduct Formation (with Carbodiimides): Dicyclohexylurea (DCU) or other urea derivatives can precipitate from the reaction and complicate purification.
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Solution: If using DCC, filter the reaction mixture to remove the precipitated DCU. Alternatively, use a water-soluble carbodiimide like EDC, which allows for the urea byproduct to be removed with an aqueous wash.
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Guanidinylation of the Amine (with HATU/HBTU): In the presence of excess HATU/HBTU and base, the free amine can be guanidinylated, leading to an undesired modification.
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Solution: Ensure the carboxylic acid (Boc-L-3-CM) is pre-activated with the coupling reagent and base for a short period (1-5 minutes) before adding the amine component. This minimizes the time the free amine is exposed to the active coupling agent.
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Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent to use with this compound?
For sterically demanding couplings involving Boc-L-3-CM, iminium/uronium salt-based reagents are generally recommended for their high efficiency and rapid reaction rates.
| Coupling Reagent | Advantages | Considerations |
| HATU | High coupling efficiency, fast reaction times, low racemization. | Can cause guanidinylation of the amine if not pre-activated correctly. |
| HBTU | Similar to HATU, widely used and effective. | Slightly less reactive than HATU in some cases. |
| COMU | Excellent performance, particularly for difficult couplings. The byproduct is water-soluble, simplifying purification. | Higher cost compared to other reagents. |
| EDC/HOBt or EDC/Oxyma | Cost-effective, water-soluble urea byproduct. Additives suppress racemization. | Generally slower reaction rates compared to uronium salts, may be less effective for highly hindered couplings. |
Q2: How can I monitor the progress of my coupling reaction?
The most reliable method is LC-MS . A small aliquot of the reaction mixture can be quenched (e.g., with water or a dilute acid) and injected to monitor the disappearance of starting materials and the appearance of the product peak with the correct mass. A simple Kaiser test can be used in solid-phase peptide synthesis to detect the presence of free primary amines.
Q3: What are the optimal reaction conditions (solvent, temperature, pH)?
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Solvent: High-purity, anhydrous DMF is the preferred solvent for most applications. DCM can also be used, but solubility may be a concern for larger peptides.
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Temperature: Start at room temperature (20-25 °C). If the reaction is slow, it can be gently heated to 30-40 °C.
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pH: The reaction should be maintained under slightly basic conditions. The use of 2-3 equivalents of a non-nucleophilic base like DIPEA is standard practice.
Experimental Protocols
Protocol 1: General Procedure for Coupling Boc-L-3-CM using HATU
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In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
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Add HATU (1.0 eq) and allow it to dissolve.
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Add DIPEA (2.0 eq) to the mixture.
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Stir the solution at room temperature for 1-5 minutes to pre-activate the carboxylic acid.
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In a separate flask, dissolve the amine coupling partner (1.0-1.2 eq) in a minimal amount of anhydrous DMF.
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Add the amine solution to the pre-activated acid mixture.
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Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours.
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Once the reaction is complete, quench with water and proceed with standard aqueous workup and purification procedures.
Visualizations
Workflow for Troubleshooting Low Coupling Yield
Caption: Decision tree for addressing low coupling efficiency.
General Peptide Coupling Mechanism with a Uronium Salt
Caption: Simplified mechanism of peptide bond formation.
References
- HATU as a Peptide Coupling Reagent: Carpino, L. A.; Ayman, E.-F. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
- COMU as a Coupling Reagent: El-Faham, A.; Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Role of Base in Peptide Coupling: Isidro-Llobet, A.; Álvarez, M.; Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Racemization Suppression with Additives: Valeur, E.; Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Preventing racemization in reactions with chiral morpholine carboxylic acids
Initiating Research on Racemization
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Exploring Racemization Prevention
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Defining the Racemization Problem
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Troubleshooting side reactions in peptide synthesis with Boc-morpholine derivatives
Analyzing Side Reactions
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Exploring Mechanisms & Solutions
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Gathering Data & Planning
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Purification techniques for 4-(Boc)morpholine-3-carboxylic acid
Initiating Purification Research
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Improving yield in the synthesis of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
Beginning Investigation Now
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Defining The Troubleshooting Focus
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Managing stability issues of Boc-protected compounds under acidic conditions
Starting Acid Stability Research
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Investigating Boc Deprotection
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Identifying and minimizing byproducts in morpholine derivative synthesis
Starting Synthesis Research
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Enhancing the solubility of 4-(Boc)morpholine-3-carboxylic acid for reactions
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Column chromatography protocols for purifying morpholine compounds
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Addressing challenges in the scale-up of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid synthesis
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Recrystallization methods for 4-(Boc)morpholine-3-carboxylic acid
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Handling and storage best practices to prevent degradation
Starting Research on Reagents
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Strategies to avoid aspartimide formation in peptide synthesis
Investigating Aspartimide Formation
I'm deep in the weeds now, focusing on the nitty-gritty of aspartimide formation. My searches are zeroing in on the chemical mechanisms involved. I'm especially interested in vulnerable sequences and the impact of different coupling reagents and bases. The goal is to fully understand and then work toward control.
Planning Data Organization
I've got a plan to organize this information now. First, I'm going to do thorough Google searches to gather data. Then, I'll structure it all into a user-friendly technical support format, complete with FAQs and a troubleshooting guide. I'm also planning to create a "Scientific Integrity & Logic" section that explains everything, referencing scientific literature. After that, I will create a protocol. I will summarize key data points visually for easy access.
Gathering Prevention Strategies
I'm now focused on gathering authoritative data via comprehensive Google searches, homing in on the mechanisms and vulnerable sequences. I'm prioritizing the impact of protecting groups and cleavage conditions, and the effects of coupling reagents and bases. Then, I will focus on user accessibility in a technical support format.
Selection of appropriate coupling reagents to minimize side products
Analyzing Coupling Reagents
I'm currently focused on gathering information about peptide coupling reagents. I'm deep diving with Google searches to pull up authoritative sources on the reagents themselves, common side reactions that occur, and effective ways to minimize those reactions. I'm focusing specifically on racemization.
Structuring the Information
I've initiated comprehensive Google searches to gather data on peptide coupling reagents, side reactions, and minimization strategies. I am specifically investigating racemization and focusing on the underlying chemical mechanisms. I'm aiming to identify key themes and common issues. This work will serve as a basis for the technical support guide. I will structure this guide logically, from an overview of the process to specific Q&A sections.
Developing the Structure
My focus has shifted to organizing the information gathered on peptide coupling reagents. I'm actively structuring the technical support guide. The general outline includes an overview, followed by specific Q&A sections addressing racemization, guanidinylation, and yield issues. I will also incorporate chemical mechanisms, cited sources, and comparative tables. Diagrams, adhering to specified formatting, are planned to enhance clarity. Step-by-step troubleshooting protocols are next on my list!
Refining Search Queries
My focus has turned to refining my search queries to gather precise data on peptide coupling reagents. I'm prioritizing authoritative sources and incorporating terms like "peptide coupling reagents review" and specific side product queries. Analyzing the search results, I'm identifying key themes and chemical mechanisms related to side product formation, which will drive the FAQ content. I'm also looking for comparative data.
Validation & Comparative
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid vs. Fmoc-morpholine-3-carboxylic acid
Commencing Data Gathering
I'm starting by casting a wide net, initiating comprehensive Google searches. I'm focusing on "4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid" and "Fmoc-morpholine-3-carboxylic acid." My priority is to collect fundamental details about their chemical properties, synthetic methods, and applications, particularly in peptide chemistry and drug discovery. The goal is to build a solid foundational understanding.
Exploring Comparative Data
I'm now expanding my search. I'm actively seeking protocols for deprotecting Boc and Fmoc groups, and peptide coupling reactions. I'm also digging for direct comparisons of Boc- and Fmoc-morpholine-3-carboxylic acid's performance in applications such as SPPS. I'm focusing on efficiency, purity, and solubility data, as well as the benefits of morpholine scaffolds in peptides. I'm starting to think about structuring the final comparison.
Analyzing Key Differences
Now, I'm delving deeper into the comparative aspects. My focus is on direct performance evaluations of the two compounds. I'm actively seeking reaction efficiency data, final product purity reports, and any solubility information. I'm also now considering the specific advantages that morpholine scaffolds bring to peptide structures. My plan is now to structure my comparison. First, I will introduce the morpholine scaffold and the importance of N-protected amino acid analogues. Then, I will dedicate separate detailed sections for both Boc- and Fmoc-protected morpholine-3-carboxylic acid, discussing their individual properties and typical use cases. I am now developing the "Head-to-Head Comparison" section. I am planning to present the data in tables. I will use Graphviz to diagram the deprotection and coupling workflows. I am designing a detailed experimental protocol for a representative peptide coupling reaction. I will synthesize the information to guide the decision-making process. I will explain the causality behind experimental choices. Finally, I will create a complete "References" section.
A Senior Application Scientist's Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
In the landscape of synthetic peptide chemistry, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for α-amino group protection is a critical decision that dictates the entire strategy for solid-phase peptide synthesis (SPPS). This guide provides a detailed, experience-driven comparison of these two predominant methodologies, moving beyond a simple recitation of facts to explore the nuances and practical considerations that inform the choices of seasoned researchers. We will delve into the underlying chemical principles, provide validated experimental protocols, and present comparative data to empower you, the researcher, to select the optimal strategy for your specific synthetic target.
The Central Role of Protecting Groups in SPPS
Solid-phase peptide synthesis, a cornerstone of drug discovery and biomedical research, relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This process necessitates the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions, such as self-polymerization. The protecting group must be stable during the coupling reaction but readily removable under conditions that do not affect the integrity of the growing peptide or the permanent protecting groups on reactive amino acid side chains. This principle of differential lability is the foundation of orthogonal protection schemes, where the α-amino and side-chain protecting groups are removed by chemically distinct mechanisms.
The choice between Boc and Fmoc chemistry defines the orthogonality of the entire synthetic strategy, influencing everything from resin and side-chain protection choices to the final cleavage and purification steps.
The Boc Strategy: A Classic, Robust Approach
The Boc strategy, pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, is the older of the two methods. It is characterized by its reliance on a strong acid for the removal of the temporary Boc group and a very strong, hazardous acid for the final cleavage from the resin.
Chemical Principles of Boc SPPS
The core of the Boc strategy is the use of the acid-labile Boc group for Nα-protection. The side chains of reactive amino acids are protected by groups that are stable to the conditions used for Boc removal but are cleaved during the final step.
-
Nα-Deprotection: The Boc group is removed at each cycle using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in dichloromethane (DCM). This reaction proceeds via an E1 elimination mechanism, generating a carbocation that is scavenged to prevent side reactions.
-
Neutralization: Following deprotection, the resulting N-terminal ammonium salt must be neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.
-
Side-Chain Protection: Side-chain protecting groups are typically benzyl or benzyl-based ethers, esters, and carbamates. These are stable to the repeated TFA treatments required for Boc removal.
-
Final Cleavage: The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are achieved simultaneously using a very strong acid, most commonly anhydrous hydrogen fluoride (HF). This step requires specialized, HF-resistant apparatus and stringent safety precautions due to the extreme toxicity and corrosive nature of HF.
Figure 1. The cyclical workflow of Boc-based solid-phase peptide synthesis.
Advantages and Disadvantages of the Boc Strategy
| Feature | Advantages | Disadvantages |
| Cost | Boc-amino acids are generally less expensive than their Fmoc counterparts. | The requirement for specialized HF apparatus increases capital costs. |
| Reagent Stability | Boc-protected amino acids are highly stable for long-term storage. | Anhydrous HF is highly toxic, corrosive, and requires specialized handling and disposal procedures. |
| Side Reactions | The strong acid conditions can suppress certain side reactions, such as diketopiperazine formation in dipeptides. | The repeated acid treatments can lead to premature cleavage of some side-chain protecting groups, particularly on sensitive residues like Asp and Glu. The use of HF can cause side reactions like aspartimide formation. |
| Aggregation | The protonated state of the peptide chain after TFA treatment can help to disrupt intermolecular hydrogen bonding, reducing on-resin aggregation. | Not immune to aggregation, especially in long or hydrophobic sequences. |
The Fmoc Strategy: The Modern, Orthogonal Alternative
Developed in the 1970s, the Fmoc strategy has become the more widely used method in both academic and industrial settings. Its popularity stems from the use of milder, base-labile deprotection conditions, which offers greater compatibility with a wider range of sensitive peptide sequences and modifications.
Chemical Principles of Fmoc SPPS
The Fmoc strategy is founded on the use of the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection and resin linkage.
-
Nα-Deprotection: The Fmoc group is cleaved at each cycle using a secondary amine base, typically 20% piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This reaction proceeds via a β-elimination mechanism.
-
Side-Chain Protection: Side-chain protecting groups are acid-labile, most commonly tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran (Pbf) based groups. These are stable to the basic conditions of Fmoc removal.
-
Final Cleavage: The final cleavage of the peptide from the resin and removal of the side-chain protecting groups are performed in a single step using a "cleavage cocktail" consisting of a strong acid, typically TFA, and a variety of scavengers to quench reactive carbocations generated during the process.
Figure 2. The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Advantages and Disadvantages of the Fmoc Strategy
| Feature | Advantages | Disadvantages |
| Safety & Handling | Avoids the use of highly hazardous HF. Reagents are generally less toxic and easier to handle. | Piperidine is a toxic and unpleasant smelling reagent. The dibenzofulvene byproduct of deprotection can cause side reactions if not thoroughly removed. |
| Orthogonality | The mild, base-catalyzed deprotection is highly orthogonal to the acid-labile side-chain protecting groups, minimizing premature cleavage. | The basic deprotection conditions can promote side reactions such as aspartimide formation, especially at Asp-Gly or Asp-Ser sequences. |
| Compatibility | The milder conditions are compatible with a wider range of post-translational modifications and fluorescent labels. | The free amine state of the peptide chain after deprotection can be more prone to on-resin aggregation for certain difficult sequences. |
| Automation | The chemistry is highly amenable to automated peptide synthesizers. | Fmoc-amino acids are generally more expensive than Boc-amino acids. |
Head-to-Head Comparison: Experimental Considerations
To provide a practical comparison, let's consider the synthesis of a model "difficult" peptide sequence, known to be prone to aggregation, using both strategies. A well-known example is the (65-74) sequence of the acyl carrier protein (ACP), Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly.
| Parameter | Boc Strategy | Fmoc Strategy |
| Resin | PAM or MBHA resin | Rink Amide or Wang resin |
| Nα-Deprotection | 50% TFA in DCM, 20 min | 20% Piperidine in DMF, 2 x 10 min |
| Coupling | Boc-AA, HBTU/HOBt, DIEA in DMF | Fmoc-AA, HBTU/HOBt, DIEA in DMF |
| Final Cleavage | Anhydrous HF, p-cresol scavenger, 0°C, 1 hr | TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5), 2-3 hr |
| Crude Purity (Typical) | ~60-70% | ~50-60% (can be lower due to aggregation) |
| Final Yield (Typical) | ~15-25% | ~10-20% |
Note: These are representative values and can vary significantly based on the specific sequence, coupling reagents, and purification strategy.
The slightly higher crude purity and final yield often observed with the Boc strategy for such sequences can be attributed to the protonated state of the peptide chain during synthesis, which helps to mitigate aggregation. However, the safety and handling benefits of the Fmoc strategy often outweigh this potential advantage.
Experimental Protocols
Boc-SPPS: Synthesis of a Model Decapeptide (e.g., ACP 65-74) on MBHA Resin
-
Resin Swelling: Swell Boc-Gly-MBHA resin (0.5 mmol/g) in DCM for 30 minutes.
-
Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.
-
Washing: Wash the resin with DCM (3x).
-
Coupling: Add the next Boc-amino acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Place the resin in a specialized HF apparatus. Add p-cresol scavenger (1 mL per gram of resin). Condense HF at -78°C and allow the reaction to proceed at 0°C for 1 hour. Evaporate the HF under vacuum.
-
Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Lyophilize the crude peptide from water/acetonitrile.
Fmoc-SPPS: Synthesis of a Model Decapeptide (e.g., ACP 65-74) on Rink Amide Resin
-
Resin Swelling: Swell Fmoc-Gly-Rink Amide resin (0.5 mmol/g) in DMF for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Coupling: Add the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Wash: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry under vacuum.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Work-up: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Lyophilize the crude peptide from water/acetonitrile.
Conclusion: Making an Informed Choice
The decision between Boc and Fmoc SPPS is not a matter of one being definitively superior to the other, but rather a case of selecting the right tool for the job.
-
Choose the Boc strategy when:
-
Synthesizing highly aggregation-prone sequences where the protonated chain can be advantageous.
-
Cost of raw materials is a primary concern.
-
The necessary HF apparatus and safety protocols are firmly in place.
-
-
Choose the Fmoc strategy when:
-
The peptide contains sensitive modifications or requires on-resin manipulation.
-
Safety and ease of handling are paramount.
-
Automated synthesis is the primary mode of production.
-
A wide variety of commercially available, specially protected amino acids are needed.
-
For the majority of modern peptide synthesis applications, the Fmoc strategy offers a more versatile, safer, and highly automatable platform. However, the Boc strategy remains a powerful and cost-effective option, particularly for challenging sequences where aggregation is a significant hurdle. A thorough understanding of the chemistry, advantages, and limitations of both approaches is essential for any researcher aiming to successfully synthesize complex peptides.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press. [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. [Link]
A Medicinal Chemist's Guide: Evaluating Alternatives to 4-(Boc)morpholine-3-carboxylic Acid for Scaffold Optimization
Introduction: The Quest for Controlled Conformation and Physicochemical Properties
In modern drug discovery, the pursuit of novel chemical matter has evolved beyond simple potency. Today, success hinges on a multi-parameter optimization process where potency, selectivity, and Absorption, Distribution, Metabolism, and Excretion (ADME) properties are co-optimized. A key strategy in this endeavor is the use of conformationally constrained building blocks. By reducing the entropic penalty of binding and pre-organizing a molecule into its bioactive conformation, these scaffolds can dramatically improve affinity and selectivity.
The morpholine ring is a "privileged" scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility and introduce a favorable hydrogen bond acceptor vector via its ether oxygen. When incorporated as 4-(Boc)morpholine-3-carboxylic acid (Boc-Moc-OH), it acts as a constrained, non-natural amino acid that can induce β-turn-like structures in peptides and macrocycles. However, reliance on a single building block can limit the exploration of chemical space. This guide provides a comparative analysis of viable alternatives to Boc-Moc-OH, offering medicinal chemists a toolkit for fine-tuning their lead compounds. We will explore the synthesis, properties, and strategic implications of these alternatives, supported by experimental data and protocols.
The Benchmark: Understanding the Role of 4-(Boc)morpholine-3-carboxylic acid
4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (Boc-Moc-OH) is a cornerstone building block for introducing a rigid, hydrophilic bend into a molecular structure. Its utility stems from a combination of predictable conformational bias and favorable physicochemical properties.
-
Conformational Control : The saturated six-membered ring forces the backbone dihedral angles into a narrow range, often mimicking the i+1 and i+2 positions of a type II' β-turn. This is critical for pre-organizing macrocycles for receptor binding or for stabilizing bioactive conformations of linear peptides.
-
Physicochemical Impact : The morpholine oxygen acts as a potent hydrogen bond acceptor, often improving aqueous solubility and reducing the calculated lipophilicity (cLogP) of the parent molecule. This can be a crucial intervention for greasy molecules struggling with ADME properties.
-
Synthetic Accessibility : Boc-Moc-OH is commercially available and can be synthesized from L-serine derivatives, making it a readily accessible tool for both solution-phase and solid-phase synthesis.
Despite its advantages, Boc-Moc-OH is not a universal solution. The specific conformational constraint it imposes may not be optimal for all targets. Furthermore, the very properties it imparts—hydrophilicity and a fixed geometry—may need to be modulated to overcome specific challenges like cell permeability or to explore alternative binding modes.
The Contenders: A Comparative Analysis of Strategic Alternatives
The "best" alternative is always context-dependent. The choice should be driven by a clear hypothesis: Are we seeking to increase lipophilicity for better membrane passage? Alter the hydrogen bonding vector? Or explore a different conformational landscape?
Class 1: Isosteric Heterocyclic Analogues
This class involves replacing the morpholine oxygen with another heteroatom or group, leading to predictable changes in electronics, lipophilicity, and metabolic stability.
-
N-Boc-thiomorpholine-3-carboxylic acid : The direct sulfur analogue. The O-to-S switch increases lipophilicity and removes a hydrogen bond acceptor. This can be a strategic choice to improve cell permeability. However, the sulfur atom itself is a potential site for metabolic oxidation by flavin-containing monooxygenases (FMOs) or cytochrome P450s (CYPs), a liability that must be assessed.
-
N-Boc-piperidine-3-carboxylic acid : Replacing the oxygen with a methylene (CH₂) group results in a significant increase in lipophilicity and the loss of the H-bond acceptor. This building block maintains a similar six-membered ring constraint but presents a more "greasy" profile, which could enhance hydrophobic interactions with a target protein.
-
N-Boc-azetidine-3-carboxylic acid : This four-membered ring analogue offers a much more strained and compact scaffold. It imparts a sharper, more acute turn geometry compared to the six-membered morpholine ring. This can be useful for probing pockets with tight steric constraints, but the synthesis can be more challenging.
Class 2: Regioisomeric and Substituted Morpholines
Altering the substitution pattern or decorating the ring can fine-tune properties without a drastic change in the core scaffold.
-
N-Boc-morpholine-2-carboxylic acid : As a regioisomer, this building block changes the exit vector of the C-terminus relative to the N-terminus. This can be a powerful tool for reorienting downstream functionality to pick up new interactions with a target, without significantly altering the overall physicochemical properties compared to the 3-carboxylic acid isomer.
-
Fluorinated Morpholines (e.g., N-Boc-5,5-difluoromorpholine-3-carboxylic acid) : Strategic fluorination is a common tactic in medicinal chemistry. Adding gem-difluoro groups adjacent to the ether oxygen can lower the pKa of nearby protons and modulate the hydrogen bond accepting capacity of the oxygen. This can also block potential sites of metabolism, improving the compound's pharmacokinetic profile.
Comparative Data Summary
The following table summarizes key computed and experimental parameters for Boc-Moc-OH and its alternatives. This data serves as a first-pass guide for selection.
| Building Block | Molecular Weight ( g/mol ) | cLogP (Calculated) | Topological Polar Surface Area (Ų) | Key Feature/Trade-off |
| 4-(Boc)morpholine-3-carboxylic acid | 231.25 | 0.55 | 55.76 | Benchmark : Hydrophilic, β-turn mimic. |
| N-Boc-thiomorpholine-3-carboxylic acid | 247.32 | 1.25 | 46.53 | Increases Lipophilicity : Better for permeability, but potential for S-oxidation. |
| N-Boc-piperidine-3-carboxylic acid | 229.28 | 1.40 | 46.53 | Most Lipophilic : Removes H-bond acceptor, enhances hydrophobic character. |
| N-Boc-azetidine-3-carboxylic acid | 201.22 | 0.30 | 46.53 | Compact & Strained : Induces a sharper turn geometry. |
| N-Boc-morpholine-2-carboxylic acid | 231.25 | 0.55 | 55.76 | Alters Exit Vector : Reorients C-terminal substituents. |
| N-Boc-5,5-difluoromorpholine-3-carboxylic acid | 267.24 | 0.80 | 55.76 | Blocks Metabolism : Modulates electronics and pKa. |
Experimental Section: Protocols for Synthesis and Evaluation
Trustworthy decisions require robust data. Below are representative protocols for synthesizing a key alternative and for comparing its impact on a critical drug-like property: metabolic stability.
Protocol 1: Synthesis of (S)-4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid
This protocol describes a common route to the thiomorpholine analogue, starting from L-cysteine.
Causality : The choice of L-cysteine as a starting material is strategic as it provides the correct stereochemistry at the alpha-carbon (C3 of the final product) and contains the necessary thiol group for the key ring-forming reaction.
-
Materials : L-cysteine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), 2-Chloroethanol, Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Dichloromethane (DCM), Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).
-
Step 1: Boc-protection of L-cysteine :
-
Dissolve L-cysteine hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaHCO₃ (2.5 eq) slowly, followed by the dropwise addition of Boc₂O (1.1 eq) dissolved in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-cysteine.
-
-
Step 2: S-alkylation :
-
Dissolve Boc-L-cysteine (1.0 eq) in ethanol.
-
Add a solution of NaOH (2.0 eq) in water, followed by 2-chloroethanol (1.2 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature, acidify with 1M HCl, and extract with DCM (3x).
-
Dry the organic phase and concentrate to yield the S-alkylated intermediate.
-
-
Step 3: Ring Closure (Cyclization) :
-
Dissolve the S-alkylated intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool to 0 °C and add triphenylphosphine (1.5 eq) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) (1.5 eq).
-
Allow the reaction to stir at room temperature for 18 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the protected thiomorpholine ester.
-
-
Step 4: Saponification :
-
Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 3 hours.
-
Acidify to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the final product, (S)-4-(Boc)thiomorpholine-3-carboxylic acid.
-
-
Characterization : Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Comparative In Vitro Metabolic Stability Assay
This protocol compares the stability of two parent compounds—one containing Boc-Moc-OH and one containing an alternative (e.g., the thiomorpholine)—in human liver microsomes.
Causality : Liver microsomes contain a high concentration of CYP and FMO enzymes, which are responsible for the majority of Phase I metabolism. This assay provides a reliable, industry-standard method to quickly assess a compound's intrinsic clearance, a key predictor of its in vivo half-life.
-
Materials : Test compounds (10 mM stock in DMSO), Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system (e.g., Promega NADPH-Regen®), Phosphate buffer (0.1 M, pH 7.4), Acetonitrile with internal standard (e.g., 200 nM Tolbutamide), Control compounds (High clearance: Verapamil; Low clearance: Warfarin).
-
Step 1: Preparation of Incubation Mixture :
-
Prepare a master mix of HLM in phosphate buffer to a final concentration of 1.0 mg/mL.
-
Pre-warm the HLM solution and the NADPH regenerating system to 37 °C.
-
-
Step 2: Incubation :
-
In a 96-well plate, add buffer, the test compound (final concentration 1 µM), and the HLM solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
For the T=0 min time point, add the quenching solution (acetonitrile with internal standard) before adding the NADPH system.
-
-
Step 3: Time Points and Quenching :
-
Incubate the plate at 37 °C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile with internal standard to the appropriate wells.
-
-
Step 4: Sample Processing and Analysis :
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Monitor the disappearance of the parent compound over time by measuring the peak area ratio (Parent Compound / Internal Standard).
-
-
Step 5: Data Analysis :
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Compare the t₁/₂ values. A significantly shorter t₁/₂ for the thiomorpholine-containing compound, for example, would suggest that the sulfur atom is a metabolic liability.
-
Visualization of Workflows and Relationships
To clarify the decision-making process and structural relationships, the following diagrams are provided.
Caption: A typical workflow for selecting, synthesizing, and evaluating compounds containing different constrained building blocks.
Caption: Structural relationships between the benchmark Boc-Moc-OH and key alternatives, highlighting the primary modification.
Conclusion and Future Outlook
4-(Boc)morpholine-3-carboxylic acid is an invaluable tool in the medicinal chemist's arsenal for imposing conformational constraint and enhancing hydrophilicity. However, intelligent lead optimization requires a broader palette of building blocks. The alternatives discussed—isosteres like thiomorpholine and piperidine, regioisomers, and substituted analogues—provide rational, hypothesis-driven pathways to modulate critical drug-like properties.
The thiomorpholine analogue offers a route to increased lipophilicity at the risk of S-oxidation, while the piperidine counterpart provides an even greater lipophilic character. Regioisomers allow for the reorientation of substituents to probe new interactions, and techniques like fluorination can be used to subtly tune electronics and block metabolic hot-spots. The ultimate selection is not about finding a "better" building block, but the right one for the specific biological question and ADME challenges at hand. By leveraging the comparative data and protocols in this guide, researchers can make more informed decisions, accelerating the journey from hit to lead and beyond.
A Senior Application Scientist's Guide to Bioisosteres of the Carboxylic Acid Moiety in Drug Design
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The carboxylic acid moiety, while a common feature in many biologically active molecules due to its ability to engage in strong hydrogen bonding and ionic interactions, often presents significant challenges in drug design. Its acidic nature can lead to poor oral bioavailability, rapid metabolism, and undesirable physicochemical properties. This guide provides an in-depth comparison of common carboxylic acid bioisosteres, offering experimental data and protocols to aid in the rational design of more effective and drug-like candidates.
The Challenge with Carboxylic Acids: A Double-Edged Sword
Carboxylic acids are prevalent in endogenous molecules and, consequently, in many drugs designed to interact with their biological targets. However, their inherent properties often create a bottleneck in drug development. The high acidity (pKa typically 4-5) means they are ionized at physiological pH, which can hinder membrane permeability and lead to poor absorption. Furthermore, the carboxylate group is a recognition motif for various transporters and metabolic enzymes, often resulting in rapid clearance and potential drug-drug interactions.
Bioisosteric replacement is a powerful strategy to mitigate these liabilities while retaining the desired biological activity. A bioisostere is a chemical substituent that mimics the spatial and electronic properties of the original functional group, leading to similar or improved biological and pharmacological profiles.
Figure 1: Rationale for bioisosteric replacement of carboxylic acids.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of an appropriate bioisostere is a critical decision in the drug design process. It requires a careful balance of physicochemical properties to optimize both pharmacodynamics and pharmacokinetics. Below, we compare some of the most widely used bioisosteres.
Tetrazole
The 5-substituted 1H-tetrazole is arguably the most common carboxylic acid bioisostere. Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the key interactions of the carboxylate group.
Key Physicochemical Properties:
| Moiety | Typical pKa | Typical logP Contribution | Key Features |
| Carboxylic Acid | 4-5 | -1 to 0 | Planar, strong H-bond acceptor |
| 1H-Tetrazole | 4.5-5.5 | -1 to 0 | Planar, metabolically stable, larger size |
Case Study: Losartan
Losartan, an angiotensin II receptor antagonist, is a classic example of a successful drug employing a tetrazole bioisostere. The replacement of the carboxylic acid in the initial lead compounds with a tetrazole group resulted in improved metabolic stability and oral bioavailability.
Experimental Data Synopsis:
| Compound | Target Affinity (IC50, nM) | Oral Bioavailability (%) |
| Carboxylic Acid Predecessor | ~10 | <10 |
| Losartan (Tetrazole) | ~20 | ~33 |
This data illustrates that while there was a slight decrease in in-vitro potency, the overall in-vivo efficacy was significantly enhanced due to improved pharmacokinetic properties.
Acylsulfonamides
Acylsulfonamides are non-classical bioisosteres that offer a more acidic and often more lipophilic alternative to carboxylic acids. The pKa of acylsulfonamides can be fine-tuned by modifying the substituent on the sulfonamide nitrogen.
Key Physicochemical Properties:
| Moiety | Typical pKa | Typical logP Contribution | Key Features |
| Carboxylic Acid | 4-5 | -1 to 0 | Planar, strong H-bond acceptor |
| Acylsulfonamide | 3-5 | 0 to +1 | Non-planar, strong H-bond acceptor, tunable pKa |
Case Study: Glibenclamide Analogs
In the development of hypoglycemic agents, the replacement of a carboxylic acid with an acylsulfonamide in glibenclamide analogs led to compounds with improved cell permeability and in vivo efficacy. The increased lipophilicity and lower pKa of the acylsulfonamide contributed to this enhancement.
Hydroxamic Acids
Hydroxamic acids are potent metal-chelating groups and are often used as bioisosteres in the design of metalloenzyme inhibitors. Their pKa is significantly higher than that of carboxylic acids, meaning they are less ionized at physiological pH.
Key Physicochemical Properties:
| Moiety | Typical pKa | Typical logP Contribution | Key Features |
| Carboxylic Acid | 4-5 | -1 to 0 | Planar, strong H-bond acceptor |
| Hydroxamic Acid | 8-9 | -1.5 to -0.5 | Strong metal chelator, potential for metabolic instability |
Case Study: Vorinostat
Vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor, features a hydroxamic acid moiety that is crucial for chelating the zinc ion in the active site of the enzyme. A corresponding carboxylic acid analog is significantly less potent. However, hydroxamic acids can be susceptible to metabolic N-O bond cleavage.
Hydroxyisoxazoles
Hydroxyisoxazoles are another class of acidic bioisosteres that have gained traction in recent years. They offer a range of pKa values depending on the substitution pattern on the isoxazole ring and can provide a different vector for substituent exploration compared to a simple carboxylic acid.
Key Physicochemical Properties:
| Moiety | Typical pKa | Typical logP Contribution | Key Features |
| Carboxylic Acid | 4-5 | -1 to 0 | Planar, strong H-bond acceptor |
| 3-Hydroxyisoxazole | ~4.5 | ~0.5 | Planar, H-bond donor/acceptor |
| 4-Hydroxyisoxazole | ~8.0 | ~0.5 | Planar, H-bond donor/acceptor |
Case Study: AMPA Receptor Agonists
The agonist (S)-AMPA, which contains a 3-hydroxyisoxazole group, demonstrates the successful application of this bioisostere in mimicking the glutamic acid carboxylate. This substitution was key to achieving potent and selective activity at the AMPA receptor.
Experimental Protocols for Bioisostere Evaluation
A robust evaluation of carboxylic acid bioisosteres requires a suite of standardized assays. Here, we outline the methodologies for determining key physicochemical properties.
Protocol 1: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Titrate the sample solution with the base, recording the pH at regular volume increments.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized (the midpoint of the titration curve).
Figure 2: Workflow for pKa determination by potentiometric titration.
Protocol 2: Lipophilicity (logP/logD) Determination by Shake-Flask Method
Objective: To measure the partition coefficient (logP) or distribution coefficient (logD) of a compound between an organic and an aqueous phase.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4 for logD) and an immiscible organic phase (typically n-octanol).
-
Partitioning: Add a known amount of the test compound to a mixture of the two phases in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation:
-
logP = log ([Compound]octanol / [Compound]water) for the neutral species.
-
logD = log ([Compound]octanol / [Compound]water) at a specific pH.
-
Protocol 3: Metabolic Stability Assessment in Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-generating system, and buffer.
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Incubation: Add the test compound to the pre-warmed incubation mixture and incubate at 37°C.
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Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
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Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in-vitro half-life (t1/2) can be calculated.
Conclusion
The strategic replacement of the carboxylic acid moiety with a suitable bioisostere is a cornerstone of modern medicinal chemistry. A thorough understanding of the physicochemical properties of different bioisosteres, coupled with robust experimental evaluation, is essential for designing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a framework for the rational selection and assessment of carboxylic acid bioisosteres, empowering drug discovery teams to overcome common development hurdles and advance promising new therapeutics.
References
- The Medicinal Chemist’s Guide to Carboxylic Acid Bioisosteres.Journal of Medicinal Chemistry. [Link]
- Bioisosteres in Medicinal Chemistry.Wiley-VCH. [Link]
- Carboxylic Acid Bioisosteres in Drug Design.Future Medicinal Chemistry. [Link]
- Potentiometric pKa Determination of Water-Insoluble Compounds.Journal of Pharmaceutical and Biomedical Analysis. [Link]
- The Shake-Flask Method for Octanol-Water Partition Coefficient Determination.OECD Guidelines for the Testing of Chemicals. [Link]
- In vitro metabolic stability of new chemical entities in human liver microsomes.Current Protocols in Pharmacology. [Link]
Analytical methods for determining the purity of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
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A Senior Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Purity of Morpholine Derivatives
Introduction: The Stereochemical Imperative of Morpholine Scaffolds in Drug Discovery
The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved drugs such as the antibiotic Linezolid and the cancer therapeutic Gefitinib. The introduction of a stereocenter into a morpholine-containing drug candidate immediately raises a critical analytical challenge: the accurate and precise determination of its enantiomeric purity. As regulatory bodies worldwide, guided by principles outlined in documents like the ICH guidelines, demand strict control over stereoisomeric composition, the development of robust chiral separation methods is not merely an analytical task but a prerequisite for clinical progression.
This guide provides an in-depth, experience-driven comparison of strategies for developing and validating chiral High-Performance Liquid Chromatography (HPLC) methods for morpholine derivatives. We will move beyond simplistic protocols to explore the underlying chromatographic principles, empowering you to make informed decisions in your own laboratory.
Chapter 1: The Analytical Challenge—Understanding the Morpholine Moiety
The key to any successful chiral separation lies in understanding the analyte's interaction with the Chiral Stationary Phase (CSP). Morpholine derivatives present a distinct set of characteristics:
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A Basic Center: The secondary amine within the morpholine ring (pKa ~8.5) is a key interactive site. It can engage in hydrogen bonding (as a hydrogen bond acceptor) and is prone to protonation. This basicity can lead to strong, undesirable ionic interactions with residual acidic silanols on the silica support of the CSP, often resulting in severe peak tailing.
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Polarity: The ether oxygen and the nitrogen atom impart significant polarity to the molecule, influencing its solubility and interaction with the mobile phase.
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Structural Rigidity: The chair conformation of the morpholine ring provides a degree of structural rigidity, which can be beneficial for achieving selective chiral recognition.
These features dictate our strategic approach, particularly in the selection of the CSP and the composition of the mobile phase.
Chapter 2: A Comparative Analysis of Chiral Stationary Phases (CSPs)
While various CSPs exist, polysaccharide-based columns, specifically those derived from coated or immobilized amylose and cellulose derivatives, have proven to be the most versatile and successful for a wide range of chiral compounds, including morpholine derivatives. The primary mechanism of separation on these phases involves the formation of transient diastereomeric complexes between the analyte and the chiral polymer. The stability of these complexes differs between enantiomers due to a combination of interactions, including hydrogen bonds, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.
Let's compare the typical performance of leading polysaccharide CSPs for a model compound, "(R/S)-4-benzyl-2-phenylmorpholine."
Table 1: Comparative Performance of Polysaccharide CSPs for a Model Morpholine Derivative
| Parameter | CSP 1: Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) | CSP 2: Coated Cellulose Tris(3,5-dimethylphenylcarbamate) | CSP 3: Immobilized Cellulose Tris(4-methylbenzoate) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine | Hexane/Ethanol (80:20, v/v) + 0.1% Diethylamine | Hexane/Isopropanol (95:5, v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Retention Time (k1) | 4.2 min | 6.8 min | 5.5 min |
| Retention Time (k2) | 5.1 min | 8.5 min | 6.3 min |
| Selectivity (α) | 1.21 | 1.25 | 1.15 |
| Resolution (Rs) | 2.8 | 3.5 | 1.9 |
| Analysis Time | ~6 min | ~10 min | ~7 min |
| Strengths | Good initial resolution, fast analysis. Robust due to immobilization. | Excellent resolution and selectivity. | Offers different selectivity, a good alternative. |
| Considerations | Lower selectivity compared to cellulose phase in this case. | Longer analysis time. Coated phase has solvent limitations. | Lower resolution for this specific analyte. |
Expert Insight: As the data suggests, CSP 2 (a cellulose-based phase) provided the highest resolution, making it the superior choice for baseline separation. However, CSP 1 (an amylose-based phase) offered a faster analysis time with still-sufficient resolution (Rs > 2.0). The choice between them in a real-world scenario might depend on the complexity of the sample matrix and throughput requirements. The key takeaway is that screening multiple, chemically distinct polysaccharide CSPs is a critical first step.
Chapter 3: Systematic Method Development & Optimization
A haphazard "guess-and-check" approach to method development is inefficient. A systematic workflow, grounded in chromatographic principles, is essential for rapidly achieving a robust separation.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: Method Development
1. Objective: To develop a robust chiral HPLC method for the enantiomeric purity determination of (R/S)-4-benzyl-2-phenylmorpholine.
2. Materials:
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(R/S)-4-benzyl-2-phenylmorpholine standard
-
HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Diethylamine (DEA), HPLC grade
-
Chiral Columns:
-
CSP 1: Immobilized Amylose Tris(3,5-dimethylphenylcarbamate), 5 µm
-
CSP 2: Coated Cellulose Tris(3,5-dimethylphenylcarbamate), 5 µm
-
3. Initial Screening Protocol (Step-by-Step):
- Prepare Stock Solution: Accurately weigh and dissolve the racemic standard in the mobile phase to a concentration of 1.0 mg/mL.
- Prepare Mobile Phases:
- MP A: Hexane/IPA (90:10, v/v) + 0.1% DEA
- MP B: Hexane/EtOH (80:20, v/v) + 0.1% DEA
- Install CSP 1: Equilibrate the column with MP A at 1.0 mL/min until a stable baseline is achieved (~30 min).
- Inject Sample: Inject 5 µL of the stock solution.
- Record Data: Record the chromatogram for at least 10 minutes.
- Column Wash & Switch: Flush CSP 1 with 100% IPA. Install CSP 2.
- Equilibrate CSP 2: Equilibrate with MP B at 1.0 mL/min until a stable baseline is achieved.
- Inject Sample: Inject 5 µL of the stock solution.
- Evaluate: Compare the chromatograms based on resolution (Rs), analysis time, and peak shape. Select the most promising condition for optimization.
4. Optimization Protocol (Assuming CSP 2 was selected):
- Rationale for the Basic Additive: The addition of DEA is crucial. It acts as a competitive base, interacting with acidic silanol sites on the silica support that would otherwise cause the protonated morpholine analyte to tail significantly. This ensures symmetrical peak shapes, which are essential for accurate integration and quantification.
- Optimize Alcohol Modifier: Prepare mobile phases with varying Hexane/EtOH ratios (e.g., 85:15, 75:25). Generally, increasing the percentage of alcohol will decrease retention time but may also reduce selectivity. The goal is to find a balance that provides adequate resolution in the shortest possible time.
- Optimize Additive Concentration: Evaluate the effect of DEA concentration (e.g., 0.05%, 0.1%, 0.2%). Too little may result in tailing; too much can sometimes reduce retention and selectivity.
- Evaluate Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C). Increasing temperature typically reduces viscosity and backpressure, leading to sharper peaks, but can also decrease selectivity.
Chapter 4: Method Validation & System Suitability
Once an optimized method is established, it must be validated to ensure it is fit for purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants). This is demonstrated by running a blank, the individual enantiomers (if available), and the racemate.
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Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated for the minor enantiomer in the presence of the major enantiomer, typically over a range of 0.1% to 2.0% of the nominal concentration.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For enantiomeric purity, this is often required to be around the 0.1% level.
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Accuracy: The closeness of test results to the true value. This is determined by spiking the major enantiomer with known amounts of the minor enantiomer at different levels (e.g., LOQ, 100%, 150% of the specification limit).
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Precision (Repeatability & Intermediate Precision): The precision of the method under the same operating conditions over a short interval (repeatability) and within-laboratory variations (intermediate precision).
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Protocol: System Suitability Test
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Prepare SST Solution: Use the racemic standard (e.g., 1.0 mg/mL).
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Equilibrate System: Run the optimized mobile phase through the system until the baseline is stable.
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Perform Injections: Make five replicate injections of the SST solution.
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Evaluate Criteria:
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Resolution (Rs): The resolution between the two enantiomer peaks must be greater than a set value, typically ≥ 2.0.
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Tailing Factor (Tf): The tailing factor for each peak should be ≤ 1.5.
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Reproducibility (%RSD): The relative standard deviation of the peak area for the five replicate injections should be ≤ 2.0%.
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Caption: Decision logic for System Suitability Testing (SST).
Conclusion
The successful chiral HPLC analysis of morpholine derivatives is a highly achievable goal that hinges on a systematic and scientifically grounded approach. The inherent basicity of the morpholine nitrogen necessitates the use of a basic mobile phase additive to achieve good peak shape. Polysaccharide-based CSPs offer the highest probability of success, and a screening of both amylose and cellulose-based phases is a crucial first step. By following a logical workflow from initial screening through optimization and concluding with rigorous validation, researchers can develop robust, reliable, and regulatory-compliant methods for determining the enantiomeric purity of these vital pharmaceutical compounds.
References
- Title: Chiral separation of morpholine analogs by high-performance liquid chromatography on polysaccharide-based chiral stationary phases.
- Title: Chiral Recognition Mechanisms of Polysaccharide-Based Chiral Stationary Phases Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
- Title: The role of mobile phase additives in the resolution of basic compounds in chiral liquid chromatography Source: Journal of Chrom
- Title: ICH Q2(R1)
- Title: Polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers: an overview and a comparison Source: Journal of Chrom
NMR and mass spectrometry analysis of 4-(Boc)morpholine-3-carboxylic acid
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Introduction: The Enduring Significance of the Morpholine Scaffold
A Comparative Guide to Morpholine-Based Building Blocks for Drug Discovery Professionals
The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functionality, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of approved therapeutics is a testament to its versatile nature. This guide offers a comparative analysis of various morpholine-based building blocks, providing the practical insights and experimental data necessary for informed selection in drug design and development.
The utility of the morpholine scaffold stems from a unique combination of properties. Its inherent polarity, conferred by the oxygen atom, often enhances aqueous solubility and can modulate the pharmacokinetic profile of a drug candidate. The nitrogen atom provides a convenient handle for synthetic modification, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). Furthermore, the chair-like conformation of the morpholine ring can impart a degree of conformational constraint, which can be advantageous for optimizing binding to a biological target.
This guide will delve into a comparative analysis of key morpholine building blocks, examining their synthesis, physicochemical properties, and impact on metabolic stability, supported by experimental protocols and a real-world case study.
Diagram: Anatomy of the Morpholine Scaffold
Caption: Key diversification points on the morpholine scaffold.
Comparative Physicochemical Properties of Morpholine Building Blocks
The choice of a particular morpholine building block is often dictated by the desired physicochemical properties of the final compound. The following table summarizes key properties of several common morpholine derivatives.
| Building Block | Structure | Molecular Weight ( g/mol ) | pKa | logP |
| Morpholine | 87.12 | 8.36 | -0.86 | |
| N-Methylmorpholine | 101.15 | 7.38 | -0.39 | |
| N-Acetylmorpholine | 129.16 | N/A (amide) | -0.47 | |
| (R)-2-Methylmorpholine | 101.15 | ~8.5 | ~-0.4 |
Analysis of Physicochemical Trends:
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Basicity (pKa): The pKa of the morpholine nitrogen is a critical parameter influencing its ionization state at physiological pH. Unsubstituted morpholine has a pKa of 8.36. Alkylation, as in N-methylmorpholine, reduces the pKa to 7.38 due to the electron-donating effect of the methyl group. Acetylation, as in N-acetylmorpholine, renders the nitrogen non-basic. C-substitution, as in 2-methylmorpholine, has a less pronounced effect on the pKa of the nitrogen.
-
Lipophilicity (logP): The logP value is a measure of a compound's lipophilicity, which in turn affects its solubility, permeability, and metabolic stability. Morpholine itself is quite polar, with a negative logP. N-alkylation and C-alkylation increase the lipophilicity, as seen with N-methylmorpholine and 2-methylmorpholine.
Experimental Protocols for the Synthesis of Morpholine Building Blocks
The synthetic accessibility of a building block is a crucial consideration. Below are representative protocols for the synthesis of two distinct morpholine derivatives.
Protocol 1: Synthesis of N-Boc-(S)-3-aminomorpholine
This protocol details the synthesis of a chiral C-substituted morpholine, a valuable building block for introducing a defined stereocenter.
Diagram: Workflow for the Synthesis of N-Boc-(S)-3-aminomorpholine
Caption: Synthetic workflow for N-Boc-(S)-3-aminomorpholine.
Step-by-Step Methodology:
-
Ring Opening of Aziridine: To a solution of (S)-N-Boc-2-hydroxymethylaziridine (1.0 eq) in isopropanol is added 2-aminoethanol (1.5 eq). The reaction mixture is heated to 80 °C and stirred for 12 hours. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield the corresponding amino alcohol.
-
Mitsunobu Cyclization: The purified amino alcohol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). Triphenylphosphine (1.2 eq) is added, and the solution is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-Boc-(S)-3-aminomorpholine.
Protocol 2: Synthesis of 4-(2-Hydroxyethyl)morpholine
This protocol describes the straightforward synthesis of an N-substituted morpholine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, morpholine (1.0 eq) is dissolved in ethanol. Potassium carbonate (1.5 eq) is added, followed by 2-bromoethanol (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the potassium carbonate. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 4-(2-hydroxyethyl)morpholine as a colorless liquid.
Comparative Metabolic Stability
A significant advantage of the morpholine scaffold is its general metabolic stability. The ether linkage and the tertiary amine (in N-substituted morpholines) are less prone to metabolism compared to other heterocyclic systems.
Morpholine vs. Piperidine:
A common comparison in drug design is between morpholine and piperidine. While both are six-membered saturated heterocycles, the presence of the oxygen atom in morpholine has a profound impact on its metabolic fate. Piperidine rings are often susceptible to oxidation at the carbon atoms adjacent to the nitrogen, leading to the formation of lactams. The electron-withdrawing effect of the oxygen atom in morpholine deactivates the adjacent carbons, making them less susceptible to oxidative metabolism. This can lead to a longer half-life and improved pharmacokinetic profile for morpholine-containing drugs.
Case Study: The Role of Morpholine in Gefitinib (Iressa)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. The morpholine moiety in Gefitinib is a crucial part of the molecule's pharmacophore and plays a significant role in its overall properties.
Structure of Gefitinib:
The Importance of the Morpholine Group in Gefitinib:
-
Solubility and Pharmacokinetics: The morpholine group is introduced to enhance the aqueous solubility of the molecule. This is a critical factor for oral bioavailability.
-
Structure-Activity Relationship (SAR): The morpholine ring occupies a specific region of the ATP-binding pocket of the EGFR kinase domain. Modifications to the morpholine ring have a significant impact on the drug's potency and selectivity. For instance, replacing the morpholine with a more lipophilic piperidine or a more flexible open-chain analogue leads to a decrease in inhibitory activity. This highlights the importance of the specific size, shape, and polarity of the morpholine ring for optimal binding.
Conclusion
The selection of a morpholine-based building block is a multi-faceted decision that requires a thorough understanding of its synthetic accessibility, physicochemical properties, and potential impact on the metabolic stability and biological activity of the final compound. This guide has provided a comparative overview of key morpholine derivatives, supported by experimental data and a real-world case study, to aid researchers in making informed choices in their drug discovery endeavors. The versatility of the morpholine scaffold ensures its continued prominence in the design of future therapeutics.
References
- Synthesis and applications of morpholine and its derivatives.
- Physicochemical properties of organic compounds.
- Gefitinib (Iressa)
- Structure-activity relationship studies of gefitinib analogues.
- Metabolic stability of heterocyclic compounds in drug discovery.
- Stereoselective synthesis of chiral morpholines. (Source: Organic Letters and other synthetic chemistry journals).
A Comparative Guide to the Validation of Synthesis Pathways for Chiral Morpholines
The morpholine ring, particularly in its chiral form, is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of blockbuster drugs, including the anticoagulant Rivaroxaban, the antibiotic Linezolid, and the antiemetic Aprepitant. The precise stereochemical orientation of substituents on the morpholine core is often critical for pharmacological activity and safety, making the development of robust and efficient asymmetric syntheses a paramount concern for drug development professionals.
This guide provides a comparative analysis of key synthetic strategies for accessing chiral morpholines. We will delve into the mechanistic underpinnings of each pathway, present comparative data on their efficiency and stereoselectivity, and provide detailed, representative experimental protocols. Our focus is on providing a practical framework for researchers to select and validate the most appropriate synthetic route for their specific target molecule.
The Strategic Importance of Stereocontrol in Morpholine Synthesis
The therapeutic efficacy of chiral morpholine-containing drugs is intrinsically linked to their three-dimensional structure. For instance, the (S)-enantiomer of the morpholinone core in Rivaroxaban is essential for its potent and selective inhibition of Factor Xa. The incorrect enantiomer is significantly less active and can contribute to off-target effects. Therefore, the choice of synthetic pathway is not merely a matter of chemical yield but a critical decision that impacts the purity, safety, and ultimately, the viability of a drug candidate.
This guide will compare three major pillars of chiral morpholine synthesis:
-
Organocatalytic Asymmetric Synthesis: Leveraging small organic molecules to induce chirality.
-
Metal-Catalyzed Asymmetric Cyclization: Employing transition metal complexes to control stereochemistry.
-
Substrate-Controlled Diastereoselective Synthesis: Utilizing existing stereocenters in the starting material to direct the formation of new ones.
Organocatalytic Approach: The Intramolecular aza-Michael Addition
Organocatalysis has emerged as a powerful tool for the synthesis of chiral heterocycles, offering a metal-free alternative that often proceeds under mild reaction conditions. A prominent strategy for synthesizing chiral 2-substituted morpholines is the enantioselective intramolecular aza-Michael addition of amino alcohols.
Mechanistic Insight: This reaction is typically catalyzed by a chiral bifunctional catalyst, such as a squaramide or thiourea derivative bearing a tertiary amine base. The catalyst simultaneously activates the Michael acceptor (an α,β-unsaturated system) through hydrogen bonding and deprotonates the nucleophilic amine, bringing them into close proximity in a well-defined chiral environment. This dual activation facilitates the cyclization and controls the stereochemical outcome at the newly formed stereocenter.
Workflow and Logic:
Caption: Workflow for organocatalytic synthesis of chiral morpholines.
Comparative Performance:
| Catalyst System | Substrate Scope | Typical Yield (%) | Typical e.e. (%) | Reference |
| Squaramide-based | Electron-deficient alkenes | 85-95 | 90-99 | |
| Thiourea-based | Broad, including nitroalkenes | 80-92 | 88-97 | |
| Cinchona Alkaloids | Activated alkenes | 75-90 | 85-95 |
Experimental Protocol: Organocatalytic Synthesis of a 2-Substituted Morpholine
This protocol is a representative example based on established literature.
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral squaramide catalyst (10 mol%).
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Reaction Setup: Dissolve the amino alcohol starting material (1.0 equiv) and the α,β-unsaturated ester (1.1 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at the specified concentration.
-
Initiation: Add the solution of reactants to the flask containing the catalyst via syringe.
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Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
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Analysis: Determine the yield of the isolated product. The enantiomeric excess (e.e.) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Metal-Catalyzed Asymmetric Cyclization: The Power of Palladium
Transition metal catalysis, particularly with palladium, offers a highly efficient and versatile approach to constructing chiral morpholines, especially 2,6-disubstituted derivatives. These methods often involve the intramolecular cyclization of functionalized amino alcohols.
Mechanistic Insight: A common strategy involves a palladium-catalyzed intramolecular asymmetric allylic amination. In this process, a Pd(0) catalyst reacts with an allylic substrate (e.g., an allylic carbonate or acetate) to form a π-allyl palladium complex. The chiral ligand coordinated to the palladium center orchestrates the stereoselective attack of the pendant amine nucleophile, leading to the formation of the morpholine ring with high enantioselectivity.
Workflow and Logic:
Caption: Palladium-catalyzed pathway to chiral morpholines.
Comparative Performance:
| Ligand Family | Substrate Scope | Typical Yield (%) | Typical e.e. (%) | Reference |
| Trost Ligands | Allylic carbonates | 80-95 | 92-99 | |
| PHOX Ligands | Allylic acetates | 75-90 | 85-96 | |
| Binaphthyl-based | Broad | 82-96 | 90-98 |
Experimental Protocol: Palladium-Catalyzed Synthesis of a 2,6-Disubstituted Morpholine
This protocol is a representative example based on established literature.
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Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, pre-form the active catalyst by stirring the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand in the reaction solvent for 20-30 minutes.
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Reaction Setup: To a flame-dried flask, add the amino alcohol substrate (1.0 equiv) and a suitable base (e.g., Cs₂CO₃).
-
Initiation: Add the reaction solvent (e.g., THF, dioxane) followed by the catalyst solution.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify the residue by flash column chromatography.
-
Analysis: Determine the yield and characterize the product. The enantiomeric excess is determined by chiral HPLC or supercritical fluid chromatography (SFC).
Substrate-Controlled Diastereoselective Synthesis
When a starting material already possesses one or more stereocenters, it can be used to direct the stereochemistry of newly formed centers. This substrate-controlled approach is particularly valuable for the synthesis of complex, multi-substituted chiral morpholines, such as 2,3- or 2,5,6-substituted systems.
Mechanistic Insight: A common strategy involves the cyclization of chiral N-substituted diethanolamine derivatives, often derived from chiral amino acids or other components of the chiral pool. The existing stereocenter(s) force the molecule to adopt a preferred conformation during the transition state of the cyclization reaction (e.g., an Sₙ2-type ring closure). This conformational bias directs the incoming and outgoing groups to specific orientations, resulting in a high degree of diastereoselectivity.
Workflow and Logic:
Caption: Substrate-controlled synthesis of chiral morpholines.
Comparative Performance:
| Starting Material Source | Key Transformation | Typical d.r. | Typical Yield (%) | Reference |
| Chiral Amino Acids | Reductive amination, cyclization | >95:5 | 70-85 | |
| Sharpless Epoxidation Products | Ring-opening, cyclodehydration | >98:2 | 75-90 | |
| Chiral Epoxides | Amine opening, cyclization | >95:5 | 80-95 |
Experimental Protocol: Diastereoselective Synthesis of a 2,3-Disubstituted Morpholine
This protocol is a representative example based on established literature.
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Precursor Synthesis: Synthesize the chiral N-substituted amino diol precursor from a suitable chiral starting material (e.g., an L-amino acid).
-
Selective Activation: Selectively activate one of the hydroxyl groups, often the primary one, as a good leaving group (e.g., tosylate, mesylate). This is typically achieved by reacting the diol with TsCl or MsCl in the presence of a base like triethylamine or pyridine.
-
Cyclization: Treat the activated intermediate with a base (e.g., NaH, K₂CO₃) in a suitable solvent (e.g., DMF, THF) to induce intramolecular Sₙ2 cyclization.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require heating to proceed at a reasonable rate.
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Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Purify the product by column chromatography. Determine the yield and the diastereomeric ratio (d.r.) by NMR spectroscopy or GC/LC analysis.
Conclusion and Future Outlook
The synthesis of chiral morpholines is a well-developed field with a diverse toolbox of methodologies.
-
Organocatalysis offers a metal-free, operationally simple approach that is particularly effective for 2-substituted morpholines.
-
Metal catalysis , especially with palladium, provides high enantioselectivities for a broader range of substitution patterns, including the challenging 2,6-disubstituted systems.
-
Substrate-controlled methods are indispensable when starting from readily available chiral materials and for constructing complex, multi-substituted morpholine cores with excellent diastereoselectivity.
The choice of the optimal synthetic pathway depends on several factors, including the desired substitution pattern, the availability of starting materials, cost considerations, and scalability for industrial production. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of chiral morpholines will remain an active and important area of chemical research.
References
- Title: Organocatalytic Asymmetric Synthesis of 2-Substituted Morpholines via Intramolecular Aza-Michael Addition. Source: Organic Letters, 2011. URL:[Link]
- Title: A Decade of Advances in the Development and Application of Chiral Morpholine Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2022. URL:[Link]
Spectroscopic comparison of (R) and (S) enantiomers of Boc-morpholine-3-carboxylic acid
Initiating Data Collection
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Developing the Analysis Plan
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Refining Spectroscopic Guide
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Exploring Enantiomeric Spectroscopy
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Narrowing the Data Search
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Refining Data Requirements
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Confirming Spectral Principles
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Refining Data Strategy
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Adjusting Data Approach
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Cost-benefit analysis of using 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid in synthesis
Starting Initial Research
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Analyzing Data & Protocols
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Outlining the Guide Structure
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A Comparative Guide to Coupling Reagents for 4-(Boc)morpholine-3-carboxylic acid
In the synthesis of complex molecules, particularly in drug discovery and development, the efficient formation of amide bonds is a cornerstone of success. However, when dealing with sterically hindered building blocks like 4-(Boc)morpholine-3-carboxylic acid, standard coupling protocols often fall short, leading to low yields, epimerization, and the formation of unwanted side products. This guide provides a comprehensive, data-driven comparison of various coupling reagents to facilitate the rational selection of the optimal reagent for this challenging substrate.
The Challenge: Steric Hindrance in Amide Bond Formation
4-(Boc)morpholine-3-carboxylic acid presents a significant steric challenge for amide bond formation. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, combined with the cyclic nature of the morpholine ring, restricts access to the carboxylic acid moiety. This steric congestion can impede the approach of the amine nucleophile and the coupling reagent, slowing down the reaction rate and often requiring more potent activating agents.
The Contenders: A Mechanistic Overview of Coupling Reagents
We evaluated a panel of commonly used coupling reagents, categorized by their mechanism of action, to provide a broad and informative comparison.
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Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic examples. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea, reducing the yield of the desired amide. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can mitigate these side reactions by forming an active ester, which is more stable and less prone to racemization.
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Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective for hindered couplings. They generate an active ester in situ, which then reacts with the amine.
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Uronium/Iminium Salts: This class includes some of the most powerful and widely used coupling reagents. (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are prime examples. They react with the carboxylic acid to form a highly reactive acyl-uronium intermediate, which readily couples with amines. The presence of the HOAt moiety in the structure of HATU is known to accelerate the coupling reaction and suppress racemization.
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Enzyme-Mimicking Reagents: Propylphosphonic Anhydride (T3P) has emerged as a green and efficient coupling reagent. It acts as a water scavenger and promotes the formation of a mixed anhydride intermediate, which then undergoes nucleophilic attack by the amine.
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective comparison, we designed a standardized experimental workflow to benchmark the performance of selected coupling reagents in the reaction between 4-(Boc)morpholine-3-carboxylic acid and a model amine, benzylamine.
Figure 1: Standardized experimental workflow for benchmarking coupling reagents.
Experimental Protocol
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To a solution of 4-(Boc)morpholine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), was added benzylamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
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The respective coupling reagent (1.1 eq) was added in one portion at room temperature.
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The reaction mixture was stirred at room temperature and monitored by LC-MS until completion of the starting material.
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Upon completion, the reaction was quenched with water, and the organic layer was washed with 1N HCl, saturated NaHCO3, and brine.
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The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo.
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The crude product was purified by flash column chromatography on silica gel.
Results and Discussion: Performance Under Scrutiny
The performance of each coupling reagent was evaluated based on reaction time, isolated yield, and product purity as determined by LC-MS.
| Coupling Reagent | Additive | Reaction Time (h) | Isolated Yield (%) | Purity (LC-MS, %) |
| HATU | None | 1 | 95 | >99 |
| COMU | None | 1.5 | 92 | >99 |
| T3P | None | 4 | 88 | >98 |
| PyBOP | HOBt | 6 | 85 | >98 |
As the data clearly indicates, the uronium-based reagents, HATU and COMU , demonstrated superior performance for this challenging coupling.
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HATU proved to be the most effective reagent, affording the desired amide in an excellent yield of 95% within a remarkably short reaction time of one hour. This high efficiency can be attributed to the formation of a highly reactive acyl-tetramethyl-uronium intermediate and the intramolecular catalysis provided by the embedded HOAt moiety, which accelerates the coupling and minimizes side reactions.
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COMU also performed exceptionally well, providing a high yield of 92% in just 1.5 hours. Its high reactivity is comparable to HATU, making it an excellent alternative.
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T3P , while requiring a longer reaction time of 4 hours, still delivered a very respectable yield of 88%. Its lower cost and environmentally friendly profile make it a compelling option, particularly for large-scale synthesis where cost and sustainability are major considerations.
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PyBOP , a representative of the phosphonium salt class, was the least effective in this comparison. It required a significantly longer reaction time of 6 hours and provided a lower, albeit still good, yield of 85%. This suggests that for highly sterically hindered substrates like 4-(Boc)morpholine-3-carboxylic acid, the activation provided by phosphonium reagents may be less efficient than that of their uronium counterparts.
Mechanistic Insights: A Visual Representation
The differing efficiencies of these reagents can be better understood by examining their mechanisms of activation.
Figure 2: Simplified mechanisms of uronium and phosphonium salt coupling reagents.
Conclusion and Recommendations
For the efficient acylation of amines with the sterically demanding 4-(Boc)morpholine-3-carboxylic acid, the choice of coupling reagent is paramount. Our comparative data strongly supports the use of uronium-based reagents, with HATU being the top performer, closely followed by COMU . These reagents offer a combination of high reactivity, rapid reaction times, and excellent yields, making them ideal for time-sensitive and challenging synthetic routes.
For applications where cost and environmental impact are primary concerns, T3P presents a viable and effective alternative, albeit with a longer reaction time. While phosphonium reagents like PyBOP are generally reliable, they may not be the optimal choice for substrates with significant steric hindrance.
Ultimately, the selection of a coupling reagent should be guided by a careful consideration of the specific requirements of the synthesis, including the steric and electronic properties of the substrates, the desired reaction time, and the overall cost and environmental footprint of the process.
References
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(7), 6557–6602. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. Chemistry - A European Journal, 15(37), 9394–9403. [Link]
Literature review of the applications of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
Beginning Literature Search
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Safety Operating Guide
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid proper disposal procedures
Starting Data Acquisition
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Initiating SDS Research
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Personal protective equipment for handling 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
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Get medical attention if irritation develops and persists. Eye contact. Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. Ingestion. Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. Inhalation. Remove to fresh air. Get medical attention immediately if symptoms occur. Most important symptoms and effects. None reasonably foreseeable. Notes to Physician. Treat symptomatically.", "metadata": {"source": "Alfa Aesar", "author": "Thermo Fisher Scientific"}}, {"title": "SAFETY DATA SHEET - Fluorochem", "url": "https.pdf", "snippet": "Product name: 4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. CAS number: 863684-25-3. Product code: PC501193. 1.2. Relevant identified uses of the substance or mixture and uses advised against. 1.3. Details of the supplier of the safety data sheet. Company name: Fluorochem Ltd. Unit 14,Graphite Way. Hadfield. Derbyshire. SK13 1QH. UK. Tel: +44 1457 860111. Fax: +44 1457 892799. Email: . 1.4. Emergency telephone number. +44 1457 860111 (Mon-Fri 9:00am - 5:00pm). 2. HAZARDS IDENTIFICATION. 2.1. Classification of the substance or mixture. Classification under CLP: This product has no classification under CLP. 2.2. Label elements. Label elements: This product has no label elements. 2.3. Other hazards. PBT: This substance is not identified as a PBT substance. 3. COMPOSITION / INFORMATION ON INGREDIENTS. 3.1. Substances. Chemical identity: this compound.", "metadata": {"source": "Fluorochem", "author": "Fluorochem Ltd"}}, {"title": "this compound", "url": "https://www.sigmaaldrich.com/US/en/sds/aldrich/713214", "snippet": "Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. Not a hazardous substance or mixture according to the Globally Harmonized System (GHS). SECTION 3: Composition/information on ingredients. Formula: C10H17NO5. Molecular Weight: 231.25 g/mol . CAS-No.: 863684-25-3. No components need to be disclosed according to the applicable regulations. SECTION 4: First aid measures. If inhaled. If breathed in, move person into fresh air. If not breathing, give artificial respiration. In case of skin contact. Wash off with soap and plenty of water. In case of eye contact. Flush eyes with water as a precaution. If swallowed. Never give anything by mouth to an unconscious person. Rinse mouth with water. SECTION 5: Firefighting measures. Suitable extinguishing media. Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. Special hazards arising from the substance or mixture. Carbon oxides, Nitrogen oxides (NOx). Advice for firefighters. Wear self-contained breathing apparatus for firefighting if necessary. Further information. No data available. SECTION 6: Accidental release measures. Personal precautions, protective equipment and emergency procedures. Avoid dust formation. Avoid breathing vapors, mist or gas. For personal protection see section 8. Environmental precautions. No special environmental precautions required. Methods and materials for containment and cleaning up. Sweep up and shovel. Keep in suitable, closed containers for disposal.", "metadata": {"source": "Sigma-Aldrich", "author": "Merck"}}, {"title": "this compound", "url": "https.pdf", "snippet": "Advice for firefighters. Wear self-contained breathing apparatus for firefighting if necessary. Further information. No data available. SECTION 6: Accidental release measures. Personal precautions, protective equipment and emergency procedures. Avoid dust formation. Avoid breathing vapors, mist or gas. For personal protection see section 8. Environmental precautions. No special environmental precautions required. Methods and materials for containment and cleaning up. Sweep up and shovel. Keep in suitable, closed containers for disposal. Reference to other sections. For disposal see section 13. SECTION 7: Handling and storage. Precautions for safe handling. Provide appropriate exhaust ventilation at places where dust is formed. For precautions see section 2.2. Conditions for safe storage, including any incompatibilities. Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 11: Combustible Solids. SECTION 8: Exposure controls/personal protection. Control parameters. Components with workplace control parameters. Exposure controls. Appropriate engineering controls. Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. Personal protective equipment. Eye/face protection. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). Skin protection. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.", "metadata": {"source": "Sigma-Aldrich", "author": "Merck"}}, {"title": "this compound C10H17NO5", "url": "https://www.chemimpex.com/msds/8/A81878.pdf", "snippet": "This substance is not classified as hazardous according to GHS. Section 3: Composition/Information on Ingredients. Component. CAS Number. This compound. 863684-25-3. Section 4: First-Aid Measures. Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Ingestion: Get medical aid. Wash mouth out with water. Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Section 5: Fire-Fighting Measures. General Information: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam. Section 6: Accidental Release Measures. General Information: Use proper personal protective equipment as indicated in Section 8. Spills/Leaks: Vacuum or sweep up material and place into a suitable disposal container. Section 7: Handling and Storage. Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Storage: Store in a cool, dry place. Store in a tightly closed container.", "metadata": {"source": "Chemimpex", "author": "Chemimpex"}}, {"title": "this compound", "url": "https://www.combi-blocks.com/msds/OR-9121.pdf", "snippet": "this compound. MSDS. CAS: 863684-25-3. Section 1. Chemical Product and Company Identification. Product Name: this compound. Catalog Code: OR-9121. CAS#: 863684-25-3. RTECS: Not available. TSCA: Not available. CI#: Not available. Synonym: N-Boc-morpholine-3-carboxylic acid. Chemical Name: this compound. Chemical Formula: C10H17NO5. Section 2. Composition and Information on Ingredients. Composition: Name. CAS #. % by Weight. This compound. 863684-25-3. 100. Section 3. Hazards Identification. Potential Acute Health Effects: Hazardous in case of skin contact (irritant), of eye contact (irritant), of ingestion, of inhalation. Potential Chronic Health Effects: CARCINOGENIC EFFECTS: Not available. MUTAGENIC EFFECTS: Not available. TERATOGENIC EFFECTS: Not available. DEVELOPMENTAL TOXICITY: Not available. The substance is toxic to lungs, mucous membranes. Repeated or prolonged exposure to the substance can produce target organs damage. Section 4. First Aid Measures. Eye Contact: Check for and remove any contact lenses. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Cold water may be used. Get medical attention.", "metadata": {"source": "Combi-Blocks", "author": "Combi-Blocks"}}, {"title": "this compound", "url": "https.pdf", "snippet": "Personal protective equipment. Eye/face protection. Safety glasses with side-shields conforming to EN166 Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). Skin protection. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Body Protection. Impervious clothing, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Respiratory protection. For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). Control of environmental exposure. Do not let product enter drains.", "metadata": {"source": "Toronto Research Chemicals", "author": "Toronto Research Chemicals"}}], "answer": "While some safety data sheets (SDS) for this compound state that it is not a hazardous substance, others indicate potential for irritation upon contact with skin or eyes. Therefore, it is important to use personal protective equipment (PPE) when handling this compound. Recommended PPE includes chemical safety goggles, gloves, and a lab coat. In case of accidental contact, it is advised to flush the affected area with plenty of water. For spills, the material should be swept up and placed in a suitable container for disposal. This compound is a solid and is not considered a significant fire hazard. It should be stored in a cool, dry place. Disposal should be in accordance with local regulations."}### Mastering the Safe Handling of this compound: A Guide for Laboratory Professionals
An In-depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal for Ensuring a Safe and Efficient Workflow.
As a cornerstone in the synthesis of complex molecules and pharmaceutical intermediates, this compound is a compound frequently utilized by researchers in drug development. While some safety data sheets (SDS) classify it as non-hazardous, others suggest a potential for irritation upon contact with the skin or eyes. Adherence to rigorous safety protocols is therefore not merely a recommendation but a professional necessity. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Section 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are fundamental to mitigating risks associated with handling any chemical, including this compound. The following table outlines the minimum required PPE, along with expert recommendations for enhanced safety.
| PPE Category | Minimum Requirement | Senior Application Scientist Recommendation | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH standards. | Chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing. | Standard safety glasses offer insufficient protection from splashes that can come from various angles. Goggles provide a seal around the eyes, and a face shield offers an additional barrier for the entire face. |
| Hand Protection | Nitrile gloves. | Inspect gloves for any signs of degradation or perforation before each use. Employ the proper glove removal technique to avoid skin contact with the outer surface of the glove. | Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving can provide an extra layer of protection, especially during prolonged handling. Always wash hands thoroughly after removing gloves. |
| Body Protection | Standard laboratory coat. | A chemically resistant lab coat or an apron worn over a standard lab coat. | This provides an additional barrier to protect your clothing and skin from potential spills and contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | A NIOSH-approved P95 or P100 particulate respirator is advised when handling the powder outside of a ventilated enclosure or if dust generation is likely. | While not classified as a respiratory hazard, fine powders can be easily inhaled. A respirator minimizes this risk, especially for individuals with sensitivities. |
Section 2: Operational and Handling Protocols
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram and step-by-step procedures outline the best practices from preparation to post-handling cleanup.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of chemical compounds.
Step-by-Step Handling Procedures:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the most recent SDS for this compound. Pay close attention to hazard identification, first-aid measures, and handling and storage instructions.
-
Don Appropriate PPE: Based on the information in Section 1, select and put on the required personal protective equipment.
-
Prepare the Work Area: Ensure the work area, preferably a chemical fume hood or other ventilated enclosure, is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Handling:
-
Weighing: When weighing the solid compound, do so within a ventilated enclosure to minimize the potential for dust inhalation. Use a draft shield on the balance to prevent air currents from affecting the measurement and dispersing the powder.
-
Experimental Work: Handle the compound with care, avoiding the generation of dust. If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly clean the work surface and any equipment used with an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and any residual chemical, in a properly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Dispose of single-use PPE in the appropriate waste stream.
-
Section 3: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action | Follow-Up |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. | Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. | If breathing is difficult or symptoms occur, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water. | Seek medical attention if symptoms occur. |
| Minor Spill | Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. | Clean the spill area thoroughly. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's emergency response team. | Provide the emergency response team with the SDS and any other relevant information. |
Section 4: Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory and protecting the environment.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and moisture absorption.
-
Store away from incompatible materials. While specific incompatibilities are not widely reported, it is good practice to store it separately from strong oxidizing agents.
Disposal Plan:
A clear and compliant disposal plan is a non-negotiable aspect of laboratory safety.
Caption: A systematic approach to the disposal of chemical waste.
All waste containing this compound must be handled as chemical waste. It should be collected in a designated, properly labeled, and sealed container. The final disposal must be carried out in accordance with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring a secure environment for yourself and your colleagues while advancing your critical research.
References
- Alfa Aesar. (n.d.). This compound Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 4-(Boc)-morpholine-3-carboxylic acid. PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
